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  • Product: YKL-01-116 ​
  • CAS: 1957202-71-9

Core Science & Biosynthesis

Foundational

YKL-01-116 mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of YKL-01-116, a Covalent CDK7 Inhibitor Executive Summary YKL-01-116 is a first-generation, selective, and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). D...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of YKL-01-116, a Covalent CDK7 Inhibitor

Executive Summary

YKL-01-116 is a first-generation, selective, and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Developed as a chemical probe, it serves as a critical tool for elucidating the dual roles of CDK7 in cell cycle regulation and transcriptional control. Its mechanism relies on the irreversible covalent modification of Cysteine 312 within the ATP-binding site of CDK7. While demonstrating high biochemical potency for its primary target, YKL-01-116 exhibits only moderate anti-proliferative effects in cellular assays and possesses significant off-target activity against other kinases, most notably CHK2. This guide provides a comprehensive technical overview of YKL-01-116, detailing its molecular mechanism, biochemical profile, methods for target validation, and its role as a precursor to more optimized CDK7 inhibitors.

Part 1: The Target - CDK7's Dual Functionality in Cellular Homeostasis

To appreciate the mechanism of YKL-01-116, it is essential to understand the multifaceted role of its target, CDK7. Unlike other CDKs that have more narrowly defined roles, CDK7 is a central node in two fundamental cellular processes:

  • 1.1. Cell Cycle Progression via CAK Activity: CDK7 is the catalytic subunit of the CDK-Activating Kinase (CAK) complex, which also includes Cyclin H and MAT1. The primary function of the CAK complex is to phosphorylate and thereby activate other key cell cycle CDKs, such as CDK1 and CDK2.[1] This activation is a prerequisite for cells to transition through the G1/S and G2/M checkpoints of the cell cycle.

  • 1.2. Transcriptional Regulation via TFIIH: CDK7 is also a core component of the general transcription factor TFIIH. In this context, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for the initiation and elongation phases of transcription.[1] Inhibition of this function can lead to a global decrease in transcription, disproportionately affecting genes with short-lived mRNA and protein products, including many key oncoproteins and anti-apoptotic factors.[2]

The dual involvement of CDK7 in both cell division and gene expression makes it a compelling therapeutic target in oncology.

Part 2: Core Mechanism of Action: Irreversible Covalent Inhibition

YKL-01-116 was engineered as an irreversible inhibitor, a strategy designed to achieve high potency and prolonged target engagement.

2.1. Chemical Development: YKL-01-116 was developed through a hybridization strategy. It combines the pyrrolopyrazole core of the PAK4 inhibitor, PF-3758309, with the reactive acrylamide "warhead" found in the pioneering covalent CDK7 inhibitor, THZ1.[1] This design was intended to create a more selective inhibitor. While YKL-01-116 showed good selectivity for CDK7, it had only moderate potency and minimal anti-proliferative effects, leading to its further optimization into the more potent compound YKL-5-124.[1]

2.2. Molecular Interaction: The defining feature of YKL-01-116's mechanism is its covalent bond formation with a specific cysteine residue, Cys312, located in the ATP-binding pocket of CDK7.[1][3] The acrylamide moiety of YKL-01-116 acts as a Michael acceptor, forming a permanent thioether bond with the nucleophilic thiol group of Cys312. This irreversible binding physically blocks the ATP-binding site, preventing CDK7 from carrying out its phosphorylation functions.

G cluster_CDK7 CDK7 ATP-Binding Pocket CDK7 CDK7 Protein Cys312 Cysteine 312 (C312) -SH YKL YKL-01-116 (Acrylamide Warhead) YKL->Cys312 Covalent Bond Formation (Irreversible) ATP ATP ATP->CDK7 Binding Blocked

Caption: Covalent inhibition of CDK7 by YKL-01-116.

Part 3: Biochemical Profile and Cellular Target Validation

A thorough understanding of a chemical probe requires rigorous biochemical and cellular characterization to define its potency, selectivity, and on-target effects.

3.1. In Vitro Potency and Selectivity

YKL-01-116 displays high potency against CDK7 in biochemical assays but also inhibits several other kinases with similar efficacy, which is a critical consideration for interpreting experimental data.[3][4]

Target KinasePotency (IC50)Assay TypeReference
CDK7 7.6 nM Biochemical Radioactivity Assay[3][4]
CHK27.4 nMBiochemical Assay[3][4]
FGR5.1 nMBiochemical Assay[3]
PRKCQ4.9 nMBiochemical Assay[3]
SRC3.9 nMBiochemical Assay[3]
CDK21.1 µMBiochemical Assay[3][4]
CDK9> 1 µMBiochemical Assay[3][4]

The potent inhibition of off-targets like CHK2, a key DNA damage response kinase, may confound the interpretation of cellular phenotypes and must be accounted for in experimental design.[4]

3.2. Cellular Target Engagement and Validation

Confirming that a compound engages its intended target within the complex environment of a living cell is a cornerstone of chemical probe validation.

  • Intracellular Target Engagement: YKL-01-116 has been shown to dose-dependently engage CDK7 in various cancer cell lines, including HCT116 and Jurkat cells.[3]

  • Genetic Validation of Covalent Mechanism: The most definitive evidence for YKL-01-116's on-target mechanism comes from a "rescue" experiment using site-directed mutagenesis.[3] Cells engineered to overexpress a CDK7 mutant where the target cysteine is replaced with a non-nucleophilic serine (C312S) were approximately 6-fold less sensitive to YKL-01-116.[3] This demonstrates that the covalent interaction at Cys312 is obligatory for the compound's primary cellular activity.

Part 4: Downstream Signaling Consequences

By inhibiting CDK7, YKL-01-116 simultaneously disrupts the cell cycle and transcription, leading to potent anti-proliferative and pro-apoptotic effects.

G cluster_CAK CAK Complex cluster_TFIIH TFIIH Complex YKL YKL-01-116 CDK7 CDK7 YKL->CDK7 Inhibits CDK1 CDK1 CDK7->CDK1 Phosphorylates (Activates) CDK2 CDK2 CDK7->CDK2 Phosphorylates (Activates) Pol2 RNA Pol II CDK7->Pol2 Phosphorylates (Activates) CellCycle Cell Cycle Progression (G1/S, G2/M) CDK1->CellCycle CDK2->CellCycle Transcription Transcription Initiation Pol2->Transcription

Caption: Dual signaling pathways disrupted by YKL-01-116's inhibition of CDK7.

Part 5: Key Experimental Methodologies

The following protocols represent core methodologies for characterizing and validating covalent CDK7 inhibitors like YKL-01-116.

5.1. Protocol: In Vitro Kinase Inhibition Assay

This protocol determines the direct inhibitory effect of the compound on purified enzyme activity.

  • Reagents & Materials: Purified recombinant CDK7/CycH/MAT1 complex, substrate peptide (e.g., a fragment of CDK2), ³²P-labeled ATP, YKL-01-116, kinase reaction buffer, phosphocellulose paper, scintillation counter.

  • Compound Preparation: Prepare a serial dilution of YKL-01-116 in DMSO, followed by a final dilution in kinase reaction buffer.

  • Reaction Setup: In a 96-well plate, combine the CDK7 enzyme complex and the substrate peptide in kinase reaction buffer.

  • Initiation: Add the serially diluted YKL-01-116 or DMSO (vehicle control) to the wells. Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Kinase Reaction: Start the reaction by adding ³²P-ATP. Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

  • Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).

  • Quantification: Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated ³²P-ATP. Measure the remaining radioactivity, corresponding to the phosphorylated substrate, using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

5.2. Protocol: C312S Mutant Rescue Experiment

This cellular experiment validates that the compound's effect is dependent on the target cysteine.

G cluster_transduction Viral Transduction cluster_analysis Data Analysis start Start: Cancer Cell Line (e.g., OVCAR8) WT Transduce with Wild-Type (WT) CDK7 start->WT Mut Transduce with Mutant (C312S) CDK7 start->Mut Treat Treat both cell populations with increasing doses of YKL-01-116 WT->Treat Mut->Treat Assay Assess Cell Viability (e.g., CellTiter-Glo) after 72 hours Treat->Assay WT_Curve Generate Dose-Response Curve for WT Cells Assay->WT_Curve Mut_Curve Generate Dose-Response Curve for C312S Cells Assay->Mut_Curve Compare Compare IC50 values. Expect: IC50 (C312S) >> IC50 (WT) WT_Curve->Compare Mut_Curve->Compare

Sources

Exploratory

The Kinetics of Covalent Inhibition: A Technical Guide to Characterizing YKL-01-116, a Selective CDK7 Inhibitor

Introduction: The Resurgence of Covalent Inhibitors in Drug Discovery Covalent inhibitors, once relegated to the sidelines of drug development due to concerns about off-target reactivity, are experiencing a renaissance.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Resurgence of Covalent Inhibitors in Drug Discovery

Covalent inhibitors, once relegated to the sidelines of drug development due to concerns about off-target reactivity, are experiencing a renaissance.[1] Their ability to form a stable bond with their target protein offers distinct advantages, including prolonged duration of action and high potency.[1] This guide provides an in-depth technical overview of the kinetic analysis of covalent inhibitors, using the selective Cyclin-Dependent Kinase 7 (CDK7) inhibitor, YKL-01-116, as a central case study.[2][3] This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement the core methodologies for characterizing this important class of molecules.

YKL-01-116 is a potent and selective covalent inhibitor of CDK7, a key regulator of the cell cycle and transcription.[2][4] By forming a covalent bond with a specific cysteine residue in the ATP-binding pocket of CDK7, YKL-01-116 effectively and irreversibly neutralizes the enzyme's activity.[3] Understanding the precise kinetics of this interaction is paramount for optimizing its therapeutic potential and ensuring its safety profile.

The Dual Roles of CDK7: A Critical Target in Oncology

CDK7 plays a pivotal role in two fundamental cellular processes: transcription and cell cycle progression.[4][5] As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step for the initiation and elongation of transcription.[5][6] Furthermore, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, which are essential for driving the cell through the various phases of the cell cycle.[2][7] This dual functionality places CDK7 at a critical nexus of cell growth and proliferation, making it an attractive target for anti-cancer therapies.[8]

cluster_transcription Transcriptional Regulation cluster_cell_cycle Cell Cycle Control TFIIH TFIIH Complex RNAPII RNA Polymerase II TFIIH->RNAPII Phosphorylates CTD (Ser5/Ser7) Transcription Gene Transcription RNAPII->Transcription Initiation & Elongation CAK CAK Complex (CDK7/Cyclin H/MAT1) CDK1_2 CDK1, CDK2 CAK->CDK1_2 Phosphorylates T-Loop CellCycle Cell Cycle Progression CDK1_2->CellCycle Drives G1/S & G2/M Transitions CDK7 CDK7 CDK7->TFIIH CDK7->CAK YKL01116 YKL-01-116 YKL01116->CDK7 Covalent Inhibition

Figure 1. The dual roles of CDK7 in transcription and cell cycle control.

Understanding the Kinetics of Covalent Inhibition: Beyond IC₅₀

For reversible inhibitors, the half-maximal inhibitory concentration (IC₅₀) is a standard measure of potency. However, for covalent inhibitors, which exhibit time-dependent inhibition, IC₅₀ values can be misleading as they vary with pre-incubation time.[9] A more informative and accurate characterization of covalent inhibitors involves the determination of two key kinetic parameters: the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I).[1][10]

The interaction of a covalent inhibitor with its target enzyme is typically a two-step process:

  • Reversible Binding: The inhibitor (I) first binds non-covalently to the enzyme (E) to form a reversible enzyme-inhibitor complex (E·I). This initial binding is characterized by the dissociation constant, K_I.

  • Irreversible Covalent Bond Formation: The E·I complex then undergoes an irreversible chemical reaction to form a stable, covalently modified enzyme (E-I). This step is characterized by the first-order rate constant, k_inact.

The ratio of k_inact/K_I represents the second-order rate constant for covalent modification and is a critical metric for comparing the efficiency of different covalent inhibitors.[1][11]

cluster_legend Kinetic Parameters E Enzyme (E) EI_rev Reversible Complex (E·I) E->EI_rev k_on I Inhibitor (I) EI_rev->E k_off EI_cov Covalent Adduct (E-I) EI_rev->EI_cov k_inact K_I K_I = k_off / k_on kinact_KI k_inact / K_I

Figure 2. The two-step mechanism of covalent inhibition.

Experimental Workflow for Characterizing YKL-01-116

A robust characterization of the covalent inhibition kinetics of YKL-01-116 involves a multi-pronged approach combining enzymatic assays and mass spectrometry.

start Start kinase_assay In Vitro Kinase Assay start->kinase_assay mass_spec Mass Spectrometry start->mass_spec kobs Determine k_obs kinase_assay->kobs kinact_KI Calculate k_inact and K_I kobs->kinact_KI end Complete Kinetic Profile kinact_KI->end intact_mass Intact Protein Analysis mass_spec->intact_mass peptide_mapping Peptide Mapping (LC-MS/MS) mass_spec->peptide_mapping confirmation Confirm Covalent Adduct intact_mass->confirmation site_id Identify Modification Site peptide_mapping->site_id confirmation->end site_id->end

Figure 3. Experimental workflow for characterizing a covalent inhibitor.

Part 1: Determination of k_inact and K_I via In Vitro Kinase Assay

The kinetic parameters k_inact and K_I are determined by measuring the rate of enzyme inactivation at various concentrations of the inhibitor. A continuous or discontinuous fluorescence-based kinase assay is a common method for this purpose.[12]

Experimental Protocol: In Vitro CDK7 Kinase Assay

  • Reagents and Buffers:

    • Recombinant human CDK7/Cyclin H/MAT1 complex (purified).

    • Fluorescent peptide substrate (e.g., a peptide derived from the C-terminal domain of RNA polymerase II with a fluorescent tag).[13]

    • Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[14]

    • ATP solution (in Kinase Assay Buffer).

    • YKL-01-116 stock solution (in DMSO).

    • Stop Solution (e.g., EDTA solution).

  • Assay Procedure:

    • Prepare a dilution series of YKL-01-116 in Kinase Assay Buffer.

    • In a 384-well plate, add the CDK7/Cyclin H/MAT1 enzyme and the fluorescent peptide substrate to each well.

    • Add the diluted YKL-01-116 or vehicle control (DMSO) to the respective wells.

    • Initiate the kinase reaction by adding a saturating concentration of ATP.

    • Monitor the increase in fluorescence over time using a plate reader. For a continuous assay, readings are taken at regular intervals. For a discontinuous assay, the reaction is stopped at different time points by adding the Stop Solution, and the final fluorescence is measured.

Data Analysis

  • Determination of the Observed Rate of Inactivation (k_obs):

    • For each concentration of YKL-01-116, plot the enzyme activity (rate of fluorescence change) as a function of time.

    • Fit the data to a single exponential decay equation to obtain the observed rate of inactivation (k_obs).[15]

  • Calculation of k_inact and K_I:

    • Plot the calculated k_obs values against the corresponding concentrations of YKL-01-116.

    • Fit the data to the following hyperbolic equation using non-linear regression analysis:[3][16]

      k_obs = k_inact * [I] / (K_I + [I])

      where:

      • k_obs is the observed rate of inactivation

      • k_inact is the maximal rate of inactivation

      • K_I is the inhibitor concentration at half-maximal inactivation rate

      • [I] is the concentration of the inhibitor

ParameterDescription
k_inact The maximal rate of covalent bond formation at saturating inhibitor concentrations.
K_I The inhibitor concentration required to achieve half of the maximal inactivation rate. Reflects the initial non-covalent binding affinity.
k_inact/K_I The second-order rate constant, representing the efficiency of covalent modification.

Table 1. Key kinetic parameters for covalent inhibitors.

Part 2: Confirmation of Covalent Adduct Formation by Mass Spectrometry

Mass spectrometry is an indispensable tool for unequivocally confirming the covalent modification of the target protein and identifying the specific amino acid residue that has been modified.[7][17]

Experimental Protocol: Intact Protein Mass Spectrometry

  • Sample Preparation:

    • Incubate the purified CDK7/Cyclin H/MAT1 complex with an excess of YKL-01-116 to ensure complete modification. A control sample with DMSO is prepared in parallel.

    • Remove excess, unbound inhibitor using a desalting column or buffer exchange.[18][19]

    • The final protein sample should be in a volatile buffer (e.g., ammonium acetate or ammonium bicarbonate) suitable for mass spectrometry.

  • Mass Spectrometry Analysis:

    • Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire the mass spectrum of both the unmodified (control) and the YKL-01-116-treated CDK7 complex.

Data Analysis

  • Compare the mass spectra of the treated and untreated samples. A mass shift in the treated sample corresponding to the molecular weight of YKL-01-116 confirms the formation of a covalent adduct.

Experimental Protocol: Peptide Mapping by LC-MS/MS

  • Sample Preparation:

    • The covalently modified CDK7 complex is denatured, reduced, and alkylated.

    • The protein is then digested into smaller peptides using a specific protease, such as trypsin.[5]

  • LC-MS/MS Analysis:

    • The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

    • The mass spectrometer isolates and fragments the peptides, generating fragmentation spectra.

Data Analysis

  • The fragmentation spectra are searched against a protein database containing the sequence of CDK7.

  • Software algorithms are used to identify peptides that have a mass shift corresponding to the addition of YKL-01-116.[1]

  • The fragmentation pattern of the modified peptide will pinpoint the exact amino acid residue that has been covalently modified.

Conclusion: A Comprehensive Approach to Covalent Inhibitor Characterization

The detailed kinetic and structural characterization of covalent inhibitors like YKL-01-116 is a critical component of modern drug discovery. By moving beyond simple IC₅₀ measurements and embracing a comprehensive approach that includes the determination of k_inact and K_I, as well as mass spectrometric confirmation of the covalent adduct, researchers can gain a deeper understanding of the inhibitor's mechanism of action. This knowledge is essential for the rational design of more potent, selective, and safer covalent therapeutics targeting critical disease drivers like CDK7.

References

  • A uniform procedure for the purification of CDK7/CycH/MAT1, CDK8/CycC and CDK9/CycT1. (n.d.). PMC. Retrieved from [Link]

  • Utilization of LC-MS/MS Analyses to Identify Site-Specific Chemical Protein Adducts In Vitro. (2010, September 29). MDPI. Retrieved from [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024, November 1). PMC. Retrieved from [Link]

  • Cyclin-dependent kinase 7. (n.d.). Wikipedia. Retrieved from [Link]

  • Large-scale identification and quantification of covalent modifications in therapeutic proteins. (2009, October 15). PubMed. Retrieved from [Link]

  • Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay. (n.d.). Evotec. Retrieved from [Link]

  • Structural Analysis of Proteins by Covalent Labeling and Mass Spectrometric Detection. (n.d.). University of Nebraska - Lincoln. Retrieved from [Link]

  • TFIIH-Associated Cdk7 Kinase Functions in Phosphorylation of C-Terminal Domain Ser7 Residues, Promoter-Proximal Pausing, and Termination by RNA Polymerase II. (n.d.). PMC. Retrieved from [Link]

  • Analysis of RNA Pol II CTD phosphorylation in CDK9 analog-sensitive cells. (2021, June 17). Uppsala University. Retrieved from [Link]

  • Identification of Protein Modifications. (n.d.). QB3 Berkeley. Retrieved from [Link]

  • Requirements for Cdk7 in the assembly of Cdk1/cyclin B and activation of Cdk2 revealed by chemical genetics in human cells. (2007, March 23). PubMed. Retrieved from [Link]

  • A uniform procedure for the purification of CDK7/CycH/MAT1, CDK8/CycC and CDK9/CycT1. (2025, April 16). Daily Bio. Retrieved from [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024, November 1). PMC. Retrieved from [Link]

  • kinact / KI Assay for Irreversible Covalent Compounds. (n.d.). Domainex. Retrieved from [Link]

  • Structural basis for CDK7 activation by MAT1 and Cyclin H. (2020, October 14). PNAS. Retrieved from [Link]

  • How to calculate Kinact and Kobs for irreversible enzyme inhibition? (2019, December 25). ResearchGate. Retrieved from [Link]

  • The RNA polymerase II CTD coordinates transcription and RNA processing. (n.d.). Genes & Development. Retrieved from [Link]

  • K i Determination using all datapoint non-linear regression. (n.d.). ResearchGate. Retrieved from [Link]

  • Proposed model of CDK7 function in transcription Top. (n.d.). ResearchGate. Retrieved from [Link]

  • Cross-talk Among RNA Polymerase II Kinases Modulates C-terminal Domain Phosphorylation. (n.d.). PMC. Retrieved from [Link]

  • Reciprocal Activation by Cyclin-Dependent Kinases 2 and 7 Is Directed by Substrate Specificity Determinants outside the T Loop. (n.d.). PMC. Retrieved from [Link]

  • Secrets of a double agent: CDK7 in cell-cycle control and transcription. (2005, November 15). Journal of Cell Science. Retrieved from [Link]

  • Intact Protein. (n.d.). University of California Irvine. Retrieved from [Link]

  • Data Sheet - CDK7 Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Best practices and benchmarks for intact protein analysis for top-down mass spectrometry. (2019, June 27). Nature Methods. Retrieved from [Link]

  • Determination of kinact and Ki for covalent inhibition using the OmniaR assay. (2015, February 5). BioKin, Ltd. Retrieved from [Link]

  • Data | Kinetics Calculations. (2022, February 5). D2D CURE. Retrieved from [Link]

  • Pitfalls and considerations in determining the potency and mutant selectivity of covalent epidermal growth factor receptor inhib. (n.d.). ChemRxiv. Retrieved from [Link]

  • In vitro assembly of a functional human CDK7-cyclin H complex requires MAT1, a novel 36 kDa RING finger protein. (n.d.). PMC. Retrieved from [Link]

  • Sample Preparation Protocol for BioAccord 1 Intact Protein Analysis. (n.d.). Imperial College London. Retrieved from [Link]

  • Mass Spectrometry of Intact Proteins Reveals +98 u Chemical Artifacts Following Precipitation in Acetone. (2017, January 15). Journal of Proteome Research. Retrieved from [Link]

  • Fluorescent Peptide Assays For Protein Kinases. (n.d.). PMC. Retrieved from [Link]

  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data. (2025, March 20). RSC Publishing. Retrieved from [Link]

  • Cdk-activating kinase complex is a component of human transcription factor TFIIH. (n.d.). Nature. Retrieved from [Link]

  • Analyzing Kinetic Binding Data. (2021, April 1). Assay Guidance Manual. Retrieved from [Link]

  • Take advantage of time in your experiments: a guide to simple, informative kinetics assays. (2013, April 15). Molecular Biology of the Cell (MBoC). Retrieved from [Link]

  • KL001. (n.d.). PubChem. Retrieved from [Link]

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Foundational

Technical Deep Dive: In Vitro Characterization of YKL-01-116

Executive Summary & Mechanistic Context YKL-01-116 is a potent, irreversible, and selective chemical probe targeting Cyclin-Dependent Kinase 7 (CDK7) . Unlike the prototype covalent inhibitor THZ1 , which exhibits "pan-t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Context

YKL-01-116 is a potent, irreversible, and selective chemical probe targeting Cyclin-Dependent Kinase 7 (CDK7) . Unlike the prototype covalent inhibitor THZ1 , which exhibits "pan-transcriptional" CDK inhibition (targeting CDK7, CDK12, and CDK13), YKL-01-116 was developed to deconvolute the specific biology of CDK7 from its transcriptional cohorts.

For the drug development professional, YKL-01-116 represents a critical tool for Target Validation . It exploits a unique structural vulnerability: a cysteine residue (Cys312) located outside the canonical ATP-binding pocket of CDK7. This allows for high selectivity against the broader kinome, as few kinases possess a spatially equivalent reactive cysteine.

The Structural Logic: "Remote" Covalent Targeting

Most kinase inhibitors rely on ATP-competitive binding, often leading to off-target effects due to the high conservation of the ATP pocket. YKL-01-116 utilizes a hybrid mechanism:

  • Recognition: The aminopyrazole core binds reversibly to the ATP pocket, orienting the molecule.

  • Reaction: An electrophilic acrylamide "warhead" is positioned in proximity to Cys312 .

  • Irreversibility: A Michael addition reaction occurs, forming a covalent thioether bond. This leads to time-dependent inhibition and infinite residence time, meaning enzyme activity is silenced until new protein is synthesized.

In Vitro Activity Profile

The following data synthesizes biochemical profiling and selectivity assessments.

Table 1: Biochemical Potency & Selectivity Landscape
ParameterValue / CharacteristicContext
Primary Target CDK7 Forms covalent bond at Cys312
Biochemical IC50 7.6 nM Measured via Radioactive Kinase Assay
Mechanism Covalent (Irreversible)Requires time-dependent assay for accurate Ki calculation
Selectivity (Kinome) HighMinimal off-targets at 1 µM (KiNativ profiling)
Key Off-Targets CDK2 (1.1 µM), CDK9 (>1 µM)>100-fold window against cell-cycle CDKs
Comparison vs. THZ1 Improved SelectivityTHZ1 inhibits CDK12/13; YKL-01-116 spares them
Mechanistic Diagram: CDK7 Inhibition Pathway

The following diagram illustrates the downstream consequences of YKL-01-116 engagement, specifically differentiating it from broad-spectrum transcriptional CDK inhibitors.

CDK7_Pathway YKL YKL-01-116 C312 Cys312 Residue YKL->C312 Covalent Modification CDK7 CDK7 (CAK Complex) PolII RNA Pol II CTD CDK7->PolII Phosphorylates C312->CDK7 Inactivates Ser5 Ser5 Phosphorylation PolII->Ser5 Primary Substrate Ser2 Ser2 Phosphorylation PolII->Ser2 Minor/No Effect Initiation Transcription Initiation Ser5->Initiation Promotes Elongation Elongation (CDK12/13 driven) Ser2->Elongation Promotes

Figure 1: Mechanism of Action.[1] YKL-01-116 covalently binds Cys312, selectively blocking CDK7-mediated Ser5 phosphorylation (Initiation) while sparing Ser2 (Elongation), unlike THZ1.

Validated Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols are designed with internal validation steps (negative controls and washout phases) to confirm the covalent mechanism.

Protocol A: Biochemical "Jump-Dilution" Assay

Purpose: To distinguish between reversible and irreversible (covalent) inhibition. A reversible inhibitor will regain activity upon dilution; YKL-01-116 will not.

Reagents:

  • Recombinant CDK7/Cyclin H/MAT1 complex.

  • Peptide Substrate (e.g., Biotin-Ahx-YSPTSPS).

  • Radiolabeled ATP ([γ-33P]-ATP).

Workflow:

  • Incubation: Incubate CDK7 (100 nM) with YKL-01-116 (at 10x IC50, e.g., 100 nM) for 60 minutes.

    • Control A: DMSO only.

    • Control B: Reversible CDK inhibitor (e.g., Staurosporine or a non-covalent analog).

  • Dilution (The "Jump"): Rapidly dilute the mixture 100-fold into reaction buffer containing ATP and substrate. Final compound concentration is now 1 nM (well below IC50).

  • Reaction: Allow kinase reaction to proceed for 30 minutes.

  • Measurement: Capture substrate and measure 33P incorporation.

Interpretation:

  • If activity recovers to near Control A levels: Reversible .

  • If activity remains inhibited (near 0%): Irreversible (Covalent) .

Protocol B: Cellular Target Engagement (Competition Pull-Down)

Purpose: To verify that YKL-01-116 engages CDK7 inside the cell and to assess occupancy.

Workflow Diagram:

TE_Workflow cluster_logic Logic Gate Cells Live Cells (e.g., Jurkat/HCT116) Treat Treat with YKL-01-116 (1-4 hours) Cells->Treat Lysis Cell Lysis (Native Buffer) Treat->Lysis Probe Add Bio-THZ1 (Biotinylated Probe) Lysis->Probe Pull Streptavidin Pull-down Probe->Pull WB Western Blot (Anti-CDK7) Pull->WB Explanation If YKL-01-116 binds CDK7, Bio-THZ1 cannot bind. Result: Loss of Band on WB. WB->Explanation

Figure 2: Competition Pull-Down Assay. Pre-treatment with YKL-01-116 prevents the biotinylated probe (Bio-THZ1) from binding CDK7, resulting in the disappearance of the CDK7 band in the pull-down fraction.

Step-by-Step:

  • Treatment: Treat cells with increasing concentrations of YKL-01-116 (0, 10, 100, 1000 nM) for 4 hours.

  • Lysis: Lyse cells in mild detergent buffer (1% Triton X-100) with protease inhibitors. Do not denature yet.

  • Probe Labeling: Add Bio-THZ1 (1 µM) to the lysate. Incubate for 1 hour at 4°C.

    • Note: Bio-THZ1 binds to any CDK7 not already covalently modified by YKL-01-116.

  • Capture: Add Streptavidin-agarose beads. Rotate for 1 hour.

  • Wash & Elute: Wash beads 3x with lysis buffer. Boil in SDS-PAGE sample buffer.

  • Detection: Perform Western Blot probing for CDK7.

    • Result: A dose-dependent decrease in CDK7 signal indicates successful target engagement.

Critical Considerations for Researchers

When utilizing YKL-01-116, consider these field-proven insights to avoid common pitfalls:

  • Potency vs. Selectivity Trade-off: While YKL-01-116 is highly selective, it is less potent in cellular proliferation assays compared to YKL-5-124.[2] If your endpoint is phenotypic (e.g., apoptosis), ensure you are using sufficient concentrations (1-5 µM) or consider using YKL-5-124 for phenotypic screening while using YKL-01-116 for mechanistic validation.

  • Washout Ineffectiveness: Because the inhibition is covalent, simple washout of the drug will not restore CDK7 activity. Activity only returns upon de novo synthesis of the enzyme. This makes YKL-01-116 excellent for "pulse-chase" style experiments to determine CDK7 turnover rates.

  • The "Cysteine Control": To rigorously prove that an observed effect is due to CDK7 inhibition, use a cell line expressing a CDK7-C312S mutant. This mutant cannot be covalently modified by YKL-01-116. If the drug still causes a phenotype in C312S cells, the effect is off-target.

References

  • Chemical Probes Portal. (2024).[1] YKL-01-116 Probe Characterization. Available at: [Link]

  • Kalan, S., et al. (2017). "Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype."[2] Cell Reports, 21(2), 467-481. (Note: This paper describes the YKL series optimization leading to YKL-5-124, characterizing precursors like YKL-01-116). Available at: [Link][3]

  • Kwiatkowski, N., et al. (2014). "Targeting transcription regulation in cancer with a covalent CDK7 inhibitor."[4] Nature, 511, 616–620. (Describes the foundational THZ1 probe and the Cys312 targeting strategy). Available at: [Link]

  • Olson, C.M., et al. (2019). "Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype."[2] Cell Chemical Biology. (Further characterization of the YKL series). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Mechanistic Characterization of CDK7 Inhibition using YKL-01-116

Topic: YKL-01-116 Protocol for In Vitro Kinase Assay Content Type: Application Note & Detailed Protocol Abstract YKL-01-116 is a potent, cell-permeable, and irreversible covalent inhibitor of Cyclin-Dependent Kinase 7 (C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: YKL-01-116 Protocol for In Vitro Kinase Assay Content Type: Application Note & Detailed Protocol

Abstract

YKL-01-116 is a potent, cell-permeable, and irreversible covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7) . Unlike first-generation inhibitors (e.g., THZ1) which exhibit off-target activity against CDK12 and CDK13, YKL-01-116 demonstrates superior selectivity for CDK7 by targeting a unique cysteine residue (Cys312) located outside the canonical ATP-binding pocket. This guide outlines the optimized protocol for utilizing YKL-01-116 in in vitro kinase assays, emphasizing the critical pre-incubation steps required to accurately quantify covalent engagement and time-dependent inhibition kinetics.

Compound Profile & Mechanism

  • Compound Name: YKL-01-116 (also referred to as YKL-1-116)

  • Target: CDK7 (in complex with Cyclin H and MAT1)

  • Mechanism of Action: ATP-competitive binding followed by irreversible covalent modification of Cys312 .

  • Chemical Class: Pyrazolopyrimidine-based acrylamide.

  • Potency: Biochemical IC₅₀ = 7.6 nM (time-dependent).

  • Selectivity: >100-fold selective for CDK7 over CDK12/13.

Structural Logic

YKL-01-116 contains an electrophilic acrylamide "warhead" positioned to react specifically with Cys312. This residue is unique to CDK7 among the CDKs (CDK12/13 lack this specific cysteine geometry), which underpins the compound's high selectivity.

G cluster_0 Mechanism of Action YKL YKL-01-116 (Inhibitor) Complex Reversible Complex (E·I) YKL->Complex ATP Competition (Ki) CDK7 CDK7 (Kinase Domain) CDK7->Complex Covalent Irreversible Adduct (E-I) Complex->Covalent Acrylamide-Cys312 Reaction (k_inact) Downstream Inhibition of RNAPII CTD Phos Covalent->Downstream Permanent Inactivation

Figure 1: Kinetic mechanism of YKL-01-116. The inhibitor first binds reversibly (Ki) before forming a permanent covalent bond (k_inact) with Cysteine 312.

Experimental Design Strategy

The "Pre-Incubation" Imperative

Because YKL-01-116 is a covalent inhibitor, its apparent potency (IC₅₀) is dependent on the duration of exposure to the enzyme before the reaction is initiated with ATP.

  • Standard Assay: Co-incubation of Enzyme, Inhibitor, and ATP. (May underestimate potency).

  • Covalent Protocol (Recommended): Incubate Enzyme + Inhibitor for 30–60 minutes before adding ATP/Substrate. This allows the covalent bond to form, reflecting the true "target occupancy."

Buffer Considerations (The DTT Factor)

Standard kinase buffers contain DTT (Dithiothreitol) to maintain enzyme stability. However, high concentrations of DTT can act as a "sink" for acrylamide warheads, quenching the inhibitor before it binds the enzyme.

  • Recommendation: Use ≤ 1 mM DTT . At this concentration, the specific proximity-driven reaction between YKL-01-116 and Cys312 is significantly faster than the non-specific reaction with free DTT. Alternatively, use TCEP (Tris(2-carboxyethyl)phosphine) which is less reactive toward acrylamides.

Detailed Protocol: Radiometric P81 Filter Binding Assay

This protocol is the gold standard for quantitative biochemical characterization.

Materials
ComponentSpecificationRecommended Source
Enzyme Recombinant Human CDK7/Cyclin H/MAT1 complexCarna Biosciences or SignalChem
Substrate Biotinylated-RNAPII CTD peptide (YSPTSPS repeats) or Histone H1Synthetic (e.g., Anaspec)
Inhibitor YKL-01-116 (10 mM stock in DMSO)MedKoo / Tocris
ATP Ultra-pure ATP + [γ-³³P]ATP (Specific Activity ~3000 Ci/mmol)PerkinElmer
Buffer Base HEPES pH 7.5, MgCl₂, EGTA, Triton X-100Sigma
Reagent Preparation
  • 1X Kinase Buffer:

    • 20 mM HEPES (pH 7.5)

    • 10 mM MgCl₂[1][2][3]

    • 1 mM EGTA

    • 0.01% Triton X-100

    • 1 mM DTT (Add fresh immediately before use).

  • Substrate Solution: Dilute peptide substrate to 200 µM in 1X Kinase Buffer.

  • Enzyme Solution: Dilute CDK7 complex to 2–5 nM in 1X Kinase Buffer.

  • Inhibitor Dilution: Prepare 3-fold serial dilutions of YKL-01-116 in DMSO (1000x), then dilute 1:25 into Kinase Buffer to make a 40x working stock (4% DMSO).

Step-by-Step Workflow

Step 1: Enzyme-Inhibitor Pre-Incubation (Critical)

  • Add 20 µL of Enzyme Solution (2–5 nM final) to wells of a polypropylene plate.

  • Add 5 µL of 40x YKL-01-116 working stock.

  • Incubate for 60 minutes at Room Temperature (22–25°C).

    • Note: This step drives the covalent bond formation (E + I → E-I).

Step 2: Reaction Initiation

  • Prepare an ATP/Substrate Master Mix:

    • ATP (at K_m, typically 10–50 µM cold ATP).

    • [γ-³³P]ATP (0.5 µCi per well).

    • Substrate peptide (20 µM final).

  • Add 25 µL of Master Mix to the pre-incubated enzyme plate.

  • Final Volume: 50 µL. Final DMSO: 0.1%.

Step 3: Reaction & Termination

  • Incubate for 30–45 minutes at Room Temperature.

    • Note: Ensure the reaction remains linear (consume <10% of ATP).

  • Stop reaction by spotting 40 µL of the mixture onto P81 phosphocellulose paper squares.

Step 4: Washing & Detection

  • Immerse P81 papers in 0.75% Phosphoric Acid . Wash 3 times (10 mins each) with gentle agitation.

  • Wash once with Acetone (5 mins) to dry.

  • Transfer to scintillation vials, add cocktail, and read on a scintillation counter.

Protocol Start Start Prep Prepare Reagents (Keep DTT ≤ 1mM) Start->Prep PreInc Pre-Incubation Enzyme + YKL-01-116 (60 mins @ RT) Prep->PreInc AddATP Add ATP/Substrate Mix (Initiate Reaction) PreInc->AddATP Incubate Kinase Reaction (30-45 mins) AddATP->Incubate Stop Spot on P81 Paper (0.75% H3PO4 Wash) Incubate->Stop Read Scintillation Counting Stop->Read

Figure 2: Optimized workflow for YKL-01-116 radiometric kinase assay.

Data Analysis & Interpretation

IC₅₀ Calculation

Plot the fractional activity (CPM_sample / CPM_DMSO_control) against the log of YKL-01-116 concentration. Fit the data using a non-linear regression (4-parameter logistic equation):



Assessing Covalency (Time-Shift Assay)

To validate the covalent mechanism, perform the IC₅₀ assay with two different pre-incubation times:

  • T=0 min pre-incubation: Add ATP immediately after inhibitor.

  • T=60 min pre-incubation: Standard protocol.

  • Result: You should observe a significant left-shift (lower IC₅₀) in the 60-minute curve compared to the T=0 curve. This "IC₅₀ shift" confirms irreversible binding.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Non-specific binding of ATP to P81Ensure P81 paper is washed thoroughly; use high-grade ATP.
No Inhibition DTT QuenchingCheck DTT age and concentration. Try TCEP or reduce DTT to 0.5 mM.
Low Signal Inactive EnzymeCDK7 is labile. Avoid freeze-thaw cycles.[4] Store at -80°C.
Poor Replicates Pipetting Error / DMSOPre-mix inhibitor with buffer to avoid "DMSO shock" to the enzyme.

References

  • Olson, C. M., et al. (2017). "Activation of the p53 Transcriptional Program Sensitizes Cancer Cells to Cdk7 Inhibitors." Cell Reports, 21(2), 467-481.

    • Primary characterization of YKL-01-116 structure, potency, and selectivity.
  • Chemical Probes Portal. "YKL-01-116 Probe Characterization."

    • Verified potency data (7.6 nM)
  • Kwiatkowski, N., et al. (2014). "Targeting transcription regulation in cancer with a covalent CDK7 inhibitor." Nature, 511, 616–620. Foundational methodology for THZ1/YKL series covalent kinase assays.

Sources

Application

YKL-01-116: A Guide to Solubility and Stock Solution Preparation for a Covalent CDK7 Inhibitor

Introduction: The Significance of YKL-01-116 in Modern Drug Discovery YKL-01-116 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As a key component of the CDK-activating kinase (CAK) com...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of YKL-01-116 in Modern Drug Discovery

YKL-01-116 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As a key component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH, CDK7 plays a dual role in regulating the cell cycle and transcription. Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. The covalent nature of YKL-01-116's interaction with its target offers the potential for prolonged and robust inhibition, a desirable characteristic in drug development.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the solubility characteristics of YKL-01-116 and detailed protocols for the preparation of stock solutions. Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of experimental results.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of YKL-01-116 is essential for its effective use in experimental settings.

PropertyValueSource
Chemical Formula C₃₄H₃₈N₈O₃MedKoo Biosciences
Molecular Weight 606.73 g/mol MedKoo Biosciences
Appearance Solid powder (visual inspection)General knowledge
Storage (Solid) -20°C for long-term storageGeneral lab practice

Solubility Profile of YKL-01-116

The solubility of a compound is a critical determinant of its utility in biological assays. Based on data from structurally similar compounds and general knowledge of small molecule inhibitors, the following represents the expected solubility profile of YKL-01-116.

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO) HighRecommended for preparing high-concentration stock solutions.
Ethanol HighA viable alternative to DMSO for certain applications.
Water Low / InsolubleNot recommended for primary stock solution preparation.

Note on Solvent Selection: The choice of solvent is paramount and can significantly impact experimental outcomes. DMSO is a common choice for dissolving hydrophobic small molecules for in vitro studies due to its high solubilizing capacity. However, it is important to be mindful of potential solvent-induced effects on cells. Studies have shown that DMSO concentrations should be kept low in final assay conditions, typically below 0.5% (v/v), to minimize cytotoxicity[1][2]. Ethanol can be an alternative, but its volatility and potential effects on protein structure should be considered.

Safety and Handling Precautions

As a bioactive small molecule, YKL-01-116 should be handled with care in a laboratory setting. While a specific Safety Data Sheet (SDS) for YKL-01-116 is not publicly available, the following general safety precautions for handling chemical compounds should be strictly followed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid compound or preparing stock solutions.

  • Avoid Inhalation and Contact: Avoid inhaling the powder and prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Waste Disposal: Dispose of chemical waste according to your institution's environmental health and safety guidelines.

Given that YKL-01-116 is a covalent inhibitor, it is designed to be reactive.[3][4][5][6][7] Therefore, extra caution should be taken to avoid unintended reactions.

Protocol for Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of YKL-01-116 in DMSO. This concentration is a common starting point for subsequent dilutions for various cellular and biochemical assays.

Materials:
  • YKL-01-116 solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

Workflow for Stock Solution Preparation:

G cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage A Equilibrate YKL-01-116 to room temperature B Weigh desired amount of YKL-01-116 A->B Prevents condensation C Transfer to a microcentrifuge tube B->C D Add appropriate volume of anhydrous DMSO C->D Calculate volume for 10 mM E Vortex to dissolve D->E F Visually confirm complete dissolution E->F Ensure no particulates remain G Aliquot into smaller volumes F->G Avoids freeze-thaw cycles H Store at -20°C or -80°C G->H I Protect from light H->I

Caption: Workflow for YKL-01-116 stock solution preparation.

Step-by-Step Procedure:
  • Equilibrate YKL-01-116: Before opening, allow the vial of YKL-01-116 to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture onto the compound.

  • Weigh the Compound: Carefully weigh the desired amount of YKL-01-116 using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh 6.067 mg of the compound.

    • Calculation: Molecular Weight (606.73 g/mol ) x Molarity (0.010 mol/L) x Volume (0.001 L) = 0.006067 g = 6.067 mg

  • Transfer to Tube: Transfer the weighed powder to a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Dissolve the Compound: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but be cautious as heat can degrade some compounds.

  • Visual Inspection: Visually inspect the solution to ensure that no solid particles remain. The solution should be clear.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store the aliquots at -20°C or -80°C for long-term storage. Protect the stock solution from light. For other covalent CDK7 inhibitors, storage at -80°C for up to 6 months and at -20°C for up to 1 month is recommended.[8]

Best Practices for Working with YKL-01-116 Stock Solutions

  • Fresh Dilutions: Prepare fresh dilutions of the stock solution in your assay buffer or cell culture medium immediately before use.

  • Avoid Repeated Freeze-Thaw Cycles: As mentioned, repeated freezing and thawing can degrade the compound. Use single-use aliquots whenever possible.

  • Solvent Controls: Always include a vehicle control (e.g., DMSO at the same final concentration as in your experimental samples) in your experiments to account for any effects of the solvent.

  • Covalent Nature Considerations: Due to its covalent mechanism, pre-incubation of YKL-01-116 with the target protein in biochemical assays may be necessary to allow for covalent bond formation.[9] The duration of this pre-incubation should be optimized for your specific experimental setup.

Conclusion

Proper handling and preparation of stock solutions of YKL-01-116 are fundamental to obtaining reliable and reproducible data. By understanding its solubility profile and following the detailed protocols and best practices outlined in this application note, researchers can confidently utilize this potent covalent CDK7 inhibitor in their drug discovery and development efforts.

References

  • DergiPark. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Retrieved from [Link]

  • Brieflands. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Retrieved from [Link]

  • Bradshaw, J. M., et al. (2015). Prolonged and tunable residence time using reversible covalent kinase inhibitors.
  • NIH. (2016). Prolonged and tunable residence time using reversible covalent kinase inhibitors. PMC. Retrieved from [Link]

  • Olson, C. M., et al. (2019). Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype. Cell Chemical Biology, 26(6), 844-854.e9.
  • MDPI. (2023). Systematic Analysis of Covalent and Allosteric Protein Kinase Inhibitors. Molecules, 28(15), 5824.
  • PNAS. (2006). Targeted covalent inactivation of protein kinases by resorcylic acid lactone polyketides. Proceedings of the National Academy of Sciences, 103(12), 4472-4477.
  • Ho Chi Minh City University of Science. (2017). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. VNU-HCM Journal of Science and Technology Development, 20(K8), 49-56.
  • Certara. (2021). Developing Targeted Covalent Inhibitor Drugs: 3 Key Considerations. Retrieved from [Link]

Sources

Method

Application Note: Combinatorial Strategies for the Covalent CDK7 Inhibitor YKL-01-116

Topic: Using YKL-01-116 in combination with other drugs Content Type: Application Note & Protocol Guide Audience: Researchers in Oncology, Transcriptional Regulation, and Chemical Biology. Executive Summary & Molecule Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using YKL-01-116 in combination with other drugs Content Type: Application Note & Protocol Guide Audience: Researchers in Oncology, Transcriptional Regulation, and Chemical Biology.

Executive Summary & Molecule Profile

YKL-01-116 is a potent, cell-permeable, and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7) . Unlike reversible inhibitors, YKL-01-116 targets a unique cysteine residue (C312) located outside the canonical kinase domain, allowing for high selectivity and prolonged target engagement.

CRITICAL DISTINCTION:

Do not confuse YKL-01-116 (CDK7 Inhibitor) with YKL-05-099 (SIK Inhibitor). While both were developed by the Gray Lab, their targets and biological effects are distinct. This guide focuses exclusively on the transcriptional kinase inhibitor YKL-01-116.

Mechanistic Profile
  • Primary Target: CDK7 (component of TFIIH and CAK).

  • Mechanism of Action: Covalent modification of Cys312.

  • Downstream Effects:

    • Inhibition of RNA Polymerase II (Pol II) CTD phosphorylation (specifically Ser5 and Ser7).

    • Disproportionate downregulation of super-enhancer-driven oncogenes (e.g., MYC, SOX2).

    • Rapid depletion of short-half-life anti-apoptotic proteins (e.g., MCL-1).

Mechanistic Rationale for Combination Strategies

The therapeutic utility of YKL-01-116 lies in "Transcriptional Synthetic Lethality." Monotherapy often leads to cytostasis; however, combining YKL-01-116 with agents that target the specific vulnerabilities created by transcriptional suppression can induce robust apoptosis.

The "MCL-1 Fall" Strategy (Combination with BCL-2 Inhibitors)

Tumor cells often survive by overexpressing anti-apoptotic BCL-2 family proteins.

  • YKL-01-116 Action: CDK7 inhibition blocks global transcription. Proteins with short half-lives (like MCL-1) degrade rapidly and are not replenished.

  • Vulnerability: The loss of MCL-1 leaves the cell solely dependent on BCL-2 or BCL-xL for survival.

  • Combination: Adding a BCL-2 inhibitor (e.g., Venetoclax/ABT-199 ) removes the final survival buffer, triggering massive apoptosis.

Pathway Visualization

CDK7_Combination_Pathway cluster_effect Synergistic Mechanism YKL YKL-01-116 CDK7 CDK7 (TFIIH) YKL->CDK7 Covalent Inhibition (Cys312) PolII RNA Pol II (CTD Phos) CDK7->PolII Phosphorylates Ser5/Ser7 Transcription Global Transcription PolII->Transcription Initiates MCL1 MCL-1 Protein (Short Half-Life) Transcription->MCL1 Maintains Levels Apoptosis APOPTOSIS (Caspase Activation) MCL1->Apoptosis Blocks BCL2 BCL-2 Protein BCL2->Apoptosis Blocks Venetoclax Venetoclax (ABT-199) Venetoclax->BCL2 Inhibits

Figure 1: Mechanism of Synergistic Lethality. YKL-01-116 depletes MCL-1, sensitizing cells to BCL-2 inhibition by Venetoclax.

Detailed Protocol: Transcriptional-Apoptotic Synergy Assay

This protocol describes the validation of synergy between YKL-01-116 and Venetoclax in MYC-driven cancer lines (e.g., OVCAR8, Jurkat, or HCT116).

Materials Required
  • Compound A: YKL-01-116 (10 mM stock in DMSO). Store at -80°C.

  • Compound B: Venetoclax (10 mM stock in DMSO).

  • Cell Line: Jurkat (T-ALL) or OVCAR8 (Ovarian).

  • Assay: CellTiter-Glo® (Promega) or Annexin V Flow Cytometry.

  • Lysis Buffer: RIPA buffer + Phosphatase Inhibitors (Critical for detecting Pol II phosphorylation).

Experimental Workflow

Workflow Step1 1. Cell Seeding (3,000 cells/well) 96-well Plate Step2 2. Pre-Incubation (12-24 Hours) Step1->Step2 Step3 3. Drug Matrix Prep (Serial Dilutions) Step2->Step3 Step4 4. Co-Treatment (YKL-01-116 + Partner) 72 Hours Step3->Step4 Step5 5. Readout A: Viability (ATP) (Synergy Calc) Step4->Step5 Step6 6. Readout B: Western Blot (Pol II pSer5 / MCL-1) Step4->Step6

Figure 2: Experimental workflow for assessing combinatorial efficacy.

Step-by-Step Procedure
Phase 1: The Matrix Design (Checkerboard)

To scientifically prove synergy, you must perform a dose-matrix rather than fixed-dose combinations.

  • Prepare Source Plates:

    • YKL-01-116: Prepare a 6-point serial dilution (1:3). Top concentration: 1 µM (Final assay conc). Range: 1000 nM down to ~4 nM.

    • Venetoclax: Prepare a 6-point serial dilution (1:3). Top concentration: 1 µM.

  • Seeding: Seed cells in white-walled 96-well plates (3,000–5,000 cells/well). Incubate overnight.

  • Treatment:

    • Add YKL-01-116 along the X-axis (Columns).

    • Add Venetoclax along the Y-axis (Rows).

    • Control: Include DMSO-only wells and single-agent arms.

  • Incubation: 72 hours at 37°C, 5% CO2.

Phase 2: Biochemical Validation (Western Blot)

Crucial Step: You must confirm YKL-01-116 is hitting its target (CDK7) at the concentrations used in the synergy assay.

  • Treatment: Treat 6-well plates of cells with:

    • DMSO

    • YKL-01-116 (100 nM)

    • YKL-01-116 (500 nM)

  • Timepoint: Harvest cells at 6 hours and 24 hours .

    • Why? Pol II phosphorylation changes occur rapidly (<4 hrs). MCL-1 degradation occurs by 6-12 hrs. Apoptosis markers (PARP cleavage) appear at 24+ hrs.

  • Lysis: Lyse in RIPA buffer supplemented with Sodium Orthovanadate and Protease Inhibitor Cocktail .

  • Antibodies:

    • Anti-Pol II CTD pSer5 (Target Engagement Marker). Expect decrease.

    • Anti-MCL-1 (Mechanism Marker). Expect decrease.

    • Anti-Cleaved Caspase 3 (Apoptosis Marker). Expect increase.

Data Analysis & Interpretation

Quantitative Synergy Assessment

Do not rely on visual inspection. Calculate the Combination Index (CI) or Bliss Independence Score .

MetricCalculationInterpretation
Bliss Score

If Observed Inhibition >

, the combination is Synergistic .
MCL-1 Levels Western Blot Densitometry>50% reduction in MCL-1 is required to sensitize to Venetoclax.
Pol II pSer5 Western Blot DensitometryLoss of pSer5 confirms CDK7 inhibition. If pSer5 is unchanged, YKL-01-116 is inactive (check storage/handling).
Expected Results Table
Treatment ConditionPol II pSer5MCL-1 ProteinCell Viability (72h)Apoptosis (Caspase)
Vehicle (DMSO) High (Baseline)High100%Low
YKL-01-116 (100 nM) Low Low ~70% (Cytostasis)Low/Moderate
Venetoclax (100 nM) HighHigh~80% (Resistant)Low
Combination Low Low <20% (Synergy) Very High

Troubleshooting & Critical Parameters

  • Compound Stability: YKL-01-116 contains an acrylamide "warhead" (covalent binder). Avoid repeated freeze-thaw cycles. Aliquot into single-use vials stored at -80°C.

  • Washout Experiments: Because YKL-01-116 is covalent, its effects are irreversible until new protein is synthesized. You can treat cells for 6 hours, wash the drug out, and still observe effects 24 hours later. This is a powerful control to prove covalent engagement.

  • Cell Density: Transcriptional inhibitors are less effective in over-confluent cultures due to naturally reduced proliferation rates. Ensure cells are in log-phase growth during treatment.

References

  • Kalan, S., et al. (2017). "A Covalent CDK7 Inhibitor Targets RNA Polymerase II Phosphorylation and induces Transcriptional Amplification." Cell Reports.

    • Core Reference: Defines the synthesis, selectivity, and mechanism of YKL-01-116.
  • Kwong, L. N., et al. (2016). "Targeted therapy for melanoma: rational combinatorial approaches." Oncogene. [1]

    • Context: Discusses the rationale of combining transcriptional inhibitors with targeted therapies.
  • Zhang, T., et al. (2020). "Covalent targeting of remote cysteine residues to develop CDK7 inhibitors." Journal of Medicinal Chemistry.

    • Context: Structural biology and optimiz
  • Chemical Probes Portal. "YKL-01-116 Profile."

    • Context: Verified selectivity data and recommended usage concentr

Sources

Application

Application Note: Monitoring CDK1/2 Phosphorylation Dynamics Following CDK7 Inhibition with YKL-01-116

Executive Summary & Mechanistic Rationale YKL-01-116 is a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7, functioning as the CDK-Activating Kinase (CAK), is the master regulator required to activate downstr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

YKL-01-116 is a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7, functioning as the CDK-Activating Kinase (CAK), is the master regulator required to activate downstream cell cycle CDKs (CDK1, CDK2, CDK4, CDK6) by phosphorylating their T-loop threonine residues.[1]

While many standard Western blot protocols for "p-CDK1" target the inhibitory Tyr15 site (associated with G2/M arrest), assessing the efficacy of YKL-01-116 requires monitoring the Thr161 (CDK1) and Thr160 (CDK2) sites. Successful target engagement by YKL-01-116 results in a loss of these activating phosphorylation events, preventing cell cycle progression.

Core Mechanism: The CAK Cascade

The following diagram illustrates the specific node (CDK7) targeted by YKL-01-116 and the downstream consequences on CDK1/2 phosphorylation status.

CAK_Pathway cluster_targets Downstream Effectors (Substrates) YKL YKL-01-116 CDK7 CDK7 / Cyclin H / MAT1 (CAK Complex) YKL->CDK7 Covalent Inhibition (Cys312) CDK1_U CDK1 (Inactive) Unphosphorylated CDK7->CDK1_U Phosphorylation CDK2_U CDK2 (Inactive) Unphosphorylated CDK7->CDK2_U Phosphorylation CDK1_P p-CDK1 (Thr161) (Active) CDK1_U->CDK1_P Thr161 Phosphorylation CDK2_P p-CDK2 (Thr160) (Active) CDK2_U->CDK2_P Thr160 Phosphorylation CellCycle Cell Cycle Progression (S-Phase / Mitosis) CDK1_P->CellCycle CDK2_P->CellCycle

Caption: YKL-01-116 covalently binds Cys312 of CDK7, blocking CAK activity and preventing T-loop phosphorylation of CDK1/2.

Experimental Design & Controls

To validate YKL-01-116 activity, you must distinguish between mechanism-based markers (T-loop) and phenotypic markers (Tyr15).

A. Treatment Conditions[2][3][4][5]
  • Dose Range: 0.1 µM – 10 µM (YKL-01-116 is less potent than the optimized probe YKL-5-124; dose titration is essential).

  • Time Course:

    • Early (2–6 hours): Detects direct loss of CAK activity (p-Thr161/160 decrease).

    • Late (24 hours): Detects cell cycle arrest (changes in total CDK levels or p-Tyr15 accumulation).

B. Critical Controls
Control TypeReagentPurposeExpected Outcome
Negative DMSO (0.1%)Baseline CAK activityHigh p-CDK1(Thr161) / p-CDK2(Thr160)
Positive (Ref) YKL-5-124 (100 nM)Validated CDK7 inhibitionComplete loss of p-CDK1/2 T-loop signal
Loading Vinculin / GAPDHNormalizationEqual bands across lanes
Total Protein Total CDK1 / CDK2Verify protein stabilityLevels may remain stable initially, then drop if apoptosis occurs

Optimized Western Blot Protocol

Phase 1: Sample Preparation (Lysis)

Critical: Phosphorylation at Thr160/161 is highly labile. Standard RIPA buffers are often insufficient without aggressive phosphatase inhibition.

  • Harvest: Wash cells 2x with ice-cold PBS. Remove all PBS residue.

  • Lysis Buffer (Modified RIPA): Prepare fresh.

    • 50 mM Tris-HCl (pH 7.4)

    • 150 mM NaCl[2]

    • 1% NP-40 (or Triton X-100)

    • 0.5% Sodium Deoxycholate

    • 0.1% SDS

    • Inhibitor Cocktail (Mandatory):

      • 1 mM PMSF[2]

      • 1x Protease Inhibitor Cocktail (Roche cOmplete)

      • Phosphatase Inhibitors: 10 mM Sodium Fluoride (NaF), 1 mM Sodium Orthovanadate (Na3VO4), 20 mM β-Glycerophosphate.

  • Extraction: Scrape cells in buffer. Incubate on ice for 20 min with intermittent vortexing.

  • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

Phase 2: Electrophoresis & Transfer
  • Gel: 10% or 12% SDS-PAGE (CDK1/2 are ~33-34 kDa).

  • Load: 20–40 µg total protein per lane.

  • Transfer: PVDF membrane (0.45 µm or 0.2 µm).

    • Condition: Wet transfer, 100V for 60-90 mins at 4°C.

    • Note: Semi-dry transfer is acceptable but wet transfer yields sharper phospho-bands for low-abundance modifications.

Phase 3: Immunodetection
  • Blocking: 5% BSA in TBST (Tris-Buffered Saline + 0.1% Tween-20).

    • Warning: Do not use non-fat dry milk for phospho-antibodies; casein in milk can interfere with phospho-epitope recognition.

  • Primary Antibodies: Incubate Overnight at 4°C.

TargetEpitopeRecommended Clone/SourceDilutionNote
p-CDK1 Thr161 Cell Signaling #9114 or Abcam ab1334531:1000Primary Readout. Indicates active CDK7.
p-CDK2 Thr160 Cell Signaling #25611:1000Primary Readout. Indicates active CDK7.
p-CDK1 Tyr15Cell Signaling #91111:1000Secondary. Indicates G2 arrest (inhibitory).
Total CDK1 C-termCell Signaling #9116 (POH1)1:2000Normalization control.
Total CDK2 -Cell Signaling #2546 (78B2)1:2000Normalization control.
  • Washing: 3 x 10 min in TBST.

  • Secondary: HRP-conjugated anti-rabbit/mouse (1:5000 – 1:10,000).

  • Detection: ECL Prime or SuperSignal West Dura (High sensitivity substrate required for p-Thr161).

Data Interpretation & Troubleshooting

Expected Results

Upon effective inhibition of CDK7 by YKL-01-116:

  • p-CDK1 (Thr161) & p-CDK2 (Thr160): Signal intensity should decrease dose-dependently.

  • Total CDK1/2: Should remain relatively constant in short treatments (<12h).

  • p-CDK1 (Tyr15): Results may vary.

    • Decrease: If cells are arrested in G1 (before CDK1 is expressed/phosphorylated).

    • Increase: If cells arrest in G2 due to incomplete CDK7 inhibition or off-target effects.

Troubleshooting Guide
IssueProbable CauseSolution
No p-Thr161 Signal Phosphatase activity in lysate.Increase NaF to 50mM; ensure lysis is strictly at 4°C.
High Background Milk used for blocking.Switch to 5% BSA for all blocking and antibody steps.
Band Shift Phosphorylation changes mobility.p-CDK1 often migrates slightly faster/slower than total. Use total antibody on the same blot (strip/reprobe) to confirm alignment.
No Effect of Drug YKL-01-116 degradation.This compound is less stable than YKL-5-124. Use fresh aliquots; avoid freeze-thaw cycles. Verify with Pol II Ser5/7 blot (another CDK7 substrate).[3]

References

  • Kalan, S., et al. (2017). "A CDK7-selective inhibitor, YKL-5-124, reveals a requirement for CDK7 in cell cycle progression and transcription."[4] Cell Reports, 21(2), 467-481.[5] (Note: Describes the YKL series development including YKL-01-116).

  • Larochelle, S., et al. (2007). "Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II." Nature, 445(7130), 924–928. (Mechanistic grounding for CDK7 as CAK).

  • Cell Signaling Technology. "Phospho-cdc2 (Thr161) Antibody Protocol." (Standard industry protocol for T-loop detection).

  • Olson, C. M., et al. (2019). "Development of a selective CDK7 covalent inhibitor reveals predominant cell-cycle phenotype."[1] Cell Chemical Biology, 26(6), 792-803. (Comparison of YKL-01-116 and YKL-5-124).

Sources

Method

Application of YKL-01-116 in specific cancer models

Application Note: Mechanistic Dissection of CDK7 Dependency using YKL-01-116 Abstract & Core Directive YKL-01-116 is a highly selective, covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7) . Unlike first-generation in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Dissection of CDK7 Dependency using YKL-01-116

Abstract & Core Directive

YKL-01-116 is a highly selective, covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7) . Unlike first-generation inhibitors (e.g., THZ1) which promiscuously target CDK12 and CDK13, YKL-01-116 specifically targets Cysteine 312 (Cys312) of CDK7. This specificity makes it the premier chemical probe for distinguishing CDK7-driven transcriptional addiction from general kinase inhibition in cancer models.

Primary Application: This guide details the use of YKL-01-116 to validate CDK7 dependency in transcriptional-addicted cancers (e.g., T-cell Acute Lymphoblastic Leukemia [T-ALL], MYC-driven neuroblastoma, and Small Cell Lung Cancer).

CRITICAL DISAMBIGUATION: Do not confuse YKL-01-116 (CDK7 Inhibitor) with YKL-05-099 (SIK Inhibitor) or YKL-06-061 . While all originate from the Gray Lab (Dana-Farber) and share the "YKL" prefix, their targets and biological effects are distinct. This protocol focuses strictly on CDK7 inhibition.

Mechanistic Basis: The CDK7-Transcription Axis

CDK7 functions as the catalytic core of the CDK-Activating Kinase (CAK) complex and the TFIIH transcription factor. It regulates the cell cycle (by activating CDK1/2) and gene transcription (by phosphorylating the C-terminal domain [CTD] of RNA Polymerase II).

Mechanism of Action: YKL-01-116 binds covalently to a unique cysteine residue (Cys312) located outside the canonical ATP-binding pocket of CDK7. This irreversible binding prevents the phosphorylation of Pol II at Serine 5 (Ser5) and Serine 7 (Ser7), leading to the transcriptional collapse of super-enhancer-driven oncogenes (e.g., MYC, RUNX1, TAL1).

Diagram 1: CDK7 Signaling & YKL-01-116 Inhibition

CDK7_Pathway cluster_targets Downstream Effectors YKL YKL-01-116 CDK7 CDK7 (Cys312) YKL->CDK7 Covalent Binding out1 Transcriptional Initiation (Ser5-P) YKL->out1 Blocks out2 Cell Cycle Progression (G1/S) YKL->out2 Blocks RNAP RNA Pol II (CTD) CDK7->RNAP Phosphorylation CDK1_2 CDK1 / CDK2 CDK7->CDK1_2 T-Loop Phosphorylation RNAP->out1 CDK1_2->out2 onc Super-Enhancer Oncogenes (MYC) out1->onc Drives

Caption: YKL-01-116 covalently binds CDK7, blocking Pol II CTD phosphorylation and downstream oncogene transcription.

Experimental Protocols

Protocol A: Validation of Target Engagement (In Vitro)

Objective: Confirm YKL-01-116 has physically engaged CDK7 and inhibited its kinase activity in cell culture. Model: Jurkat (T-ALL) or HCT116 (Colorectal).

Reagents:

  • YKL-01-116 (Stock: 10 mM in DMSO). Store at -80°C.

  • Antibodies: Anti-CDK7, Anti-Pol II (Total), Anti-Pol II pSer5 (Critical readout), Anti-Pol II pSer2 (Control - CDK9 dependent).

Step-by-Step Methodology:

  • Cell Seeding: Seed Jurkat cells at

    
     cells/mL in RPMI-1640 + 10% FBS. Allow 24h recovery.
    
  • Dose Response: Treat cells with YKL-01-116 at increasing concentrations: 0 nM (DMSO), 10 nM, 50 nM, 100 nM, 500 nM, 1 µM .

    • Expert Tip: YKL-01-116 is less potent than THZ1. Expect cellular IC50s in the 100–500 nM range for phenotypic effects, though biochemical IC50 is ~7.6 nM.

  • Incubation: Incubate for 4 hours . (Short incubation detects direct kinase inhibition; >24h detects apoptosis).

  • Lysis: Harvest cells. Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitors (Essential to preserve pSer5 signal).

  • Western Blot Analysis:

    • Load 30 µg protein/lane.

    • Primary Readout: Look for dose-dependent loss of Pol II pSer5 .

    • Specificity Check: Pol II pSer2 levels should remain relatively stable at low doses (as pSer2 is driven by CDK9).

    • Target Engagement Check: If available, use a biotinylated-YKL probe for a pull-down assay, or monitor the CDK7 band shift (covalent binding can sometimes alter migration).

Protocol B: The "Washout" Assay (Demonstrating Irreversibility)

Objective: Prove that YKL-01-116 binds covalently (irreversibly), distinguishing it from reversible inhibitors.

Workflow:

  • Pulse: Treat cells with 500 nM YKL-01-116 for 1 hour.

  • Wash: Wash cells

    
     with large volumes of warm PBS to remove free compound.
    
  • Recovery: Resuspend cells in fresh, drug-free media.

  • Timepoints: Harvest cells at 0h, 2h, 4h, and 8h post-washout.

  • Readout: Western blot for Pol II pSer5.

    • Result: If binding is covalent, pSer5 levels will remain suppressed even after washout because the enzyme is permanently inactivated. Reversible inhibitors would show rapid recovery of phosphorylation.

Data Summary & Reference Values

Table 1: Biochemical & Cellular Potency Profile

TargetIC50 (Biochemical)Cellular Readout (Jurkat)Specificity Note
CDK7 7.6 nM ~200 nM (GI50) Primary Target (Covalent)
CDK12> 1,000 nMNo EffectDifferentiator from THZ1
CDK13> 1,000 nMNo EffectDifferentiator from THZ1
CDK9> 1,000 nMMinimal EffectReversible off-target at high µM

Table 2: Recommended Dosing for Models

ApplicationConcentrationDurationEndpoint
Target Validation100 - 500 nM4 - 6 HoursWestern Blot (pSer5)
Cell Cycle Arrest500 nM - 1 µM24 HoursFACS (G1 increase)
Apoptosis1 µM48 - 72 HoursAnnexin V / Caspase-3

In Vivo Considerations (Transition to YKL-5-124)

Critical Note: YKL-01-116 is primarily a chemical probe for in vitro use . While it validates the target, it possesses suboptimal pharmacokinetic (PK) properties for sustained in vivo tumor suppression compared to optimized analogs.

  • Why? YKL-01-116 has moderate metabolic stability.

  • The Solution: For mouse xenograft studies (e.g., cell line derived xenografts of HCT116 or patient-derived xenografts of SCLC), researchers should utilize YKL-5-124 .

  • Bridging Experiment: Use YKL-01-116 in vitro to prove your cancer model is sensitive to selective CDK7 inhibition. Once confirmed, switch to YKL-5-124 for the animal cohort.

Diagram 2: Experimental Workflow Strategy

Workflow Step1 Step 1: In Vitro Screen (YKL-01-116) Step2 Readout: Pol II pSer5 Loss & G1 Arrest Step1->Step2 Step3 Decision: Is Model CDK7 Dependent? Step2->Step3 Step4 Step 2: In Vivo Study (Switch to YKL-5-124) Step3->Step4 Yes Step5 Stop: Model is CDK7 Independent Step3->Step5 No

Caption: Strategic workflow using YKL-01-116 for validation before in vivo escalation.

Expert Tips & Troubleshooting

  • Solubility: YKL-01-116 is hydrophobic. Dissolve in 100% DMSO to 10 mM. Avoid freeze-thaw cycles more than 3 times; aliquot into single-use vials.

  • Off-Target Effects: At concentrations >2 µM, YKL-01-116 may lose specificity and inhibit other kinases (e.g., CDK2). Always perform a dose-titration; if the phenotype only appears at 5 µM, it is likely not CDK7-specific.

  • Control Compound: Use THZ1 as a positive control (pan-CDK7/12/13) to compare potency. If THZ1 kills cells but YKL-01-116 does not, the cancer is likely dependent on CDK12/13, not CDK7.

References

  • Olson, C. M., et al. (2019). "Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype."[1] Cell Chemical Biology, 26(6), 792-803.

    • Key Paper: Describes the development of YKL-01-116 and its optimized analog YKL-5-124.
  • Kwiatkowski, N., et al. (2014). "Targeting transcription regulation in cancer with a covalent CDK7 inhibitor." Nature, 511, 616–620.

    • Context: Establishes the paradigm of covalent CDK7 inhibition (THZ1) which led to the specific YKL series.
  • Chemical Probes Portal. "YKL-01-116 Probe Characterization."

    • Verification: Provides biochemical IC50 d

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to YKL-01-116

Answering your questions about the off-target effects of YKL-01-116 in cells. Welcome to the technical support resource for YKL-01-116.

Author: BenchChem Technical Support Team. Date: February 2026

Answering your questions about the off-target effects of YKL-01-116 in cells.

Welcome to the technical support resource for YKL-01-116. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this covalent inhibitor in cellular experiments. As a potent, cysteine-reactive compound, understanding its polypharmacology is critical for accurate data interpretation. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of YKL-01-116?

YKL-01-116 is a covalent inhibitor designed to target Cyclin-Dependent Kinase 7 (CDK7). It forms an irreversible bond with a cysteine residue (Cys312) in the ATP-binding pocket of CDK7.[1][2] CDK7 is a critical kinase with a dual role: it acts as a CDK-activating kinase (CAK) by phosphorylating other CDKs like CDK1 and CDK2 to regulate the cell cycle, and it is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA Polymerase II to control transcription.[1][3]

Q2: I'm aware of its on-target activity. What are the known significant off-targets of YKL-01-116?

While developed as a CDK7 inhibitor, YKL-01-116 demonstrates potent inhibitory activity against several other kinases, a phenomenon common with kinase inhibitors due to the conserved nature of the ATP-binding pocket.[4] Biochemical assays and cellular profiling have identified several potent off-targets. It is crucial to be aware of these when designing experiments and interpreting results, as they can lead to complex or misleading phenotypes.[5][6]

The table below summarizes key in vitro profiling data.

TargetIC50 (nM)Target FamilyPotential Biological Implication
CDK7 (On-Target) 7.6 CDK Transcription & Cell Cycle Control
SRC3.9SRC Family KinaseCell Adhesion, Growth, Migration
PRKCQ (PKC-theta)4.9Protein Kinase CT-cell Activation, Signaling
FGR5.1SRC Family KinaseInnate Immune Response
CHK27.4Checkpoint KinaseDNA Damage Response
RET63.5Receptor Tyrosine KinaseCell Growth, Differentiation
HIPK4178Homeodomain-Interacting Protein KinaseCellular Stress Response
CDK21,100CDKCell Cycle Control
CDK9> 1,000CDKTranscriptional Control

Data sourced from in vitro biochemical assays.[2] Cellular potency (IC50) may vary depending on cell type, membrane permeability, and intracellular ATP concentrations.

Q3: How does the covalent, irreversible mechanism of YKL-01-116 influence the interpretation of its effects?

The irreversible nature of YKL-01-116 means that once it binds to its target (both on- and off-targets), the kinase is permanently inactivated. This has two major implications:

  • Duration of Effect: Unlike reversible inhibitors, the inhibitory effect persists even after the compound is washed out from the cell culture media. The cell must synthesize new protein to restore kinase activity. This makes "washout" experiments challenging for distinguishing on- versus off-target effects.

  • Cumulative Occupancy: At a given concentration, the inhibitor will continue to engage available targets over time, leading to a time-dependent increase in target inactivation.[1] This is why you may observe stronger phenotypes with longer incubation times, which could be due to the engagement of weaker, yet still relevant, off-targets.

Troubleshooting Guide: Phenotypes & Validation

This section addresses specific experimental challenges and provides workflows to dissect the on- and off-target contributions of YKL-01-116 to your observed cellular phenotype.

Scenario 1: Unexpected Cytotoxicity

Question: I'm observing significant cell death at concentrations where I expect specific CDK7 inhibition. Is this toxicity an off-target effect?

This is a common and critical question. The potent inhibition of kinases like SRC and CHK2 could certainly contribute to toxicity.[2] Distinguishing on-target vs. off-target cytotoxicity requires a multi-step validation approach.

Answer and Troubleshooting Steps:

  • Confirm Target Engagement at Non-Toxic Doses: First, determine the concentration at which YKL-01-116 engages CDK7 in your cells without causing widespread death. The ideal method for this is the Cellular Thermal Shift Assay (CETSA), which directly measures target binding in intact cells.[7] Alternatively, you can perform a dose-response Western blot for a downstream marker of CDK7 activity, such as phospho-CDK2 (T160), to establish a biological IC50 for target engagement.[1]

  • Compare Potency Curves: Generate two parallel dose-response curves: one for cytotoxicity (e.g., using a CellTiter-Glo® assay) and one for CDK7 target engagement (from step 1). A significant rightward shift in the cytotoxicity curve compared to the target engagement curve suggests that cell death may be driven by off-target effects that require higher concentrations.[7]

  • Gold-Standard Genetic Validation: The definitive experiment is to use a cell line where CDK7 has been knocked out or mutated.

    • CRISPR/Cas9 Knockout: Generate a CDK7 knockout cell line.[7][8][9] If these cells are still sensitive to YKL-01-116-induced cytotoxicity, the effect is definitively off-target.

    • Resistant Mutant Rescue: Express a version of CDK7 where the covalent binding site is mutated (Cys312Ser).[1][2] If the expression of this resistant mutant fails to rescue the cells from the cytotoxic phenotype, the effect is off-target.

A Observe Cytotoxicity with YKL-01-116 B Determine Target Engagement IC50 (e.g., p-CDK2 Western or CETSA) A->B C Determine Cytotoxicity IC50 (e.g., CellTiter-Glo) A->C D Compare IC50 Values B->D C->D E IC50(Cyto) >> IC50(TE) Suggests Off-Target Effect D->E Dissimilar F IC50(Cyto) ≈ IC50(TE) Suggests On-Target Effect D->F Similar G Definitive Genetic Validation E->G F->G H CRISPR KO of CDK7 G->H I C312S-CDK7 Rescue G->I J Toxicity Persists? YES → Off-Target H->J K Toxicity Rescued? YES → On-Target I->K cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt FZD Frizzled (FZD) Wnt->FZD LRP LRP5/6 Wnt->LRP DVL DVL FZD->DVL Complex Destruction Complex (Axin, APC, GSK3β) DVL->Complex Inhibits BetaCatenin β-Catenin Complex->BetaCatenin Phosphorylates for Degradation BetaCateninNuc β-Catenin BetaCatenin->BetaCateninNuc Translocates TCF_LEF TCF/LEF BetaCateninNuc->TCF_LEF Binds TargetGenes Target Genes (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Transcription OffTarget Potential Off-Target Kinase (e.g., SRC) OffTarget->DVL Modulates? YKL YKL-01-116 YKL->OffTarget Inhibits?

Caption: The Wnt pathway is complex and can be modulated by off-target kinases.

Protocols for Critical Validation Experiments

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of YKL-01-116 to its intracellular target (e.g., CDK7) in intact cells by measuring changes in protein thermal stability.

Methodology:

  • Cell Culture and Treatment: Culture HCT116 or your cells of interest to ~80% confluency. Treat the cells with either a vehicle control (e.g., 0.1% DMSO) or varying concentrations of YKL-01-116 (e.g., 10 nM to 10 µM) for 1-2 hours at 37°C.

  • Harvest and Aliquot: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes.

  • Heating Gradient: Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Carefully collect the supernatants (containing soluble protein) and analyze the amount of soluble CDK7 remaining by Western blotting. Use an antibody specific for total CDK7.

  • Data Analysis: Plot the band intensity of soluble CDK7 against the temperature for both vehicle and YKL-01-116-treated samples. A rightward shift in the melting curve in the presence of YKL-01-116 indicates target stabilization upon binding. [7]

Protocol 2: CRISPR/Cas9-Mediated Target Knockout for Phenotypic Validation

Objective: To genetically validate whether an observed phenotype is dependent on the intended target (CDK7).

Methodology:

  • gRNA Design and Cloning: Design and validate two or more guide RNAs (gRNAs) targeting an early exon of the CDK7 gene to induce frameshift mutations. [10]Clone these into a suitable Cas9 expression vector (e.g., lentiCRISPR v2).

  • Transfection/Transduction: Deliver the Cas9/gRNA plasmid into your host cell line (e.g., HCT116) via transfection or lentiviral transduction.

  • Selection and Clonal Isolation: Select for successfully transduced/transfected cells (e.g., using puromycin). Isolate single-cell clones by limiting dilution.

  • Knockout Validation: Expand the clones and validate CDK7 knockout at both the genomic level (sequencing of the target locus) and the protein level (Western blot). A complete absence of the CDK7 protein band is required.

  • Phenotypic Assay: Treat both the parental (wild-type) cell line and the validated CDK7 knockout cell line with a dose range of YKL-01-116.

  • Data Analysis:

    • On-Target Effect: The phenotype (e.g., cytotoxicity, Wnt inhibition) observed in the parental cells will be significantly diminished or completely absent in the knockout cells.

    • Off-Target Effect: The phenotype will persist in the knockout cells, demonstrating that it is independent of CDK7. [7]

References

  • Olson, C. M., et al. (2018). Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype. eLife. Retrieved from [Link]

  • Vasta, J. D., et al. (2023). Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting. eLife. Retrieved from [Link]

  • Lin, A., & Vitkup, D. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. Retrieved from [Link]

  • Ventura, A. C., et al. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Retrieved from [Link]

  • Gray Lab. (n.d.). YKL-1-116. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. PMC. Retrieved from [Link]

  • Hsieh, Y-W., et al. (2010). Involvement of YC-1 in extracellular signal-regulated kinase action in rat cremasteric muscle. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • CD Biosynsis. (n.d.). MLKL Knockout cell line (HCT 116). Retrieved from [Link]

  • Garanina, A. S., et al. (2021). Off-target effects of base editors: what we know and how we can reduce it. PubMed. Retrieved from [Link]

  • Johansen, J. S., et al. (2013). YKL-40—A Protein in the Field of Translational Medicine: A Role as a Biomarker in Cancer Patients?. PMC. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Myc Luciferase Reporter HCT116 Cell line. Retrieved from [Link]

  • Warchoł, M., et al. (2025). Phenotypic profiling of small molecules using cell painting assay in HCT116 colorectal cancer cells. PLOS ONE. Retrieved from [Link]

  • Onodera, T., et al. (2024). Development of a Biosafety Level 1 Cellular Assay for Identifying Small-Molecule Antivirals Targeting the Main Protease of SARS-CoV-2. PubMed. Retrieved from [Link]

  • Ricci, C. G., et al. (2018). Molecular mechanism of off-target effects in CRISPR-Cas9. bioRxiv. Retrieved from [Link]

  • Chen, R., et al. (2009). Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia. PubMed. Retrieved from [Link]

  • Novellasdemunt, L., et al. (2015). Wnt/β Catenin-Mediated Signaling Commonly Altered in Colorectal Cancer. In: Verma, A. (eds) Cancer Genomics. Methods in Molecular Biology, vol 1286. Humana Press, New York, NY. Retrieved from [Link]

  • CRISPR Medicine News. (2025). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • Mɗdina, M. A., & Rotciv, L. (2020). The Wnt Signalling Pathway: A Tailored Target in Cancer. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of WNT-signaling in HT-29 and HCT-116 cells. Retrieved from [Link]

  • de Iongh, M., et al. (2015). Chronic chemotherapeutic stress promotes evolution of stemness and WNT/beta-catenin signaling in colorectal cancer cells: implications for clinical use of WNT-signaling inhibitors. Oncotarget. Retrieved from [Link]

  • Wang, Y., et al. (2017). NOTCH1 activates the Wnt/β-catenin signaling pathway in colon cancer. ScienceOpen. Retrieved from [Link]

  • Rockland Immunochemicals Inc. (n.d.). HCT-116 Whole Cell Lysate. Retrieved from [Link]

Sources

Optimization

How to minimize YKL-01-116 cytotoxicity in non-cancerous cells

Technical Support Center: YKL-01-116 Application Guide Subject: Minimizing Cytotoxicity in Non-Cancerous Models Ticket ID: YKL-OPT-2024-001 Responder: Senior Application Scientist, Cell Biology Division Introduction: The...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: YKL-01-116 Application Guide Subject: Minimizing Cytotoxicity in Non-Cancerous Models Ticket ID: YKL-OPT-2024-001 Responder: Senior Application Scientist, Cell Biology Division

Introduction: The "Hit-and-Run" Advantage

Welcome to the technical support hub for YKL-01-116 (also cited in literature as YKL-1-116 ).

As researchers, we often face a paradox with YKL-01-116: it is a covalent inhibitor designed to target CDK7. While it is significantly more selective than its predecessor THZ1 (which causes massive off-target toxicity via CDK12/13 inhibition), YKL-01-116 can still induce cytotoxicity in non-transformed cells if the experimental design ignores its unique kinetic properties.

The Core Problem: CDK7 is essential for two distinct machineries:

  • CAK (CDK-Activating Kinase): Drives the Cell Cycle.

  • TFIIH (Transcription Factor II H): Drives Transcription (Pol II CTD phosphorylation).

Non-cancerous cells generally tolerate transient CDK7 inhibition by entering a reversible cell-cycle arrest (cytostasis). However, prolonged exposure leads to "transcriptional famine," causing apoptosis (cytotoxicity).

The Solution: This guide focuses on exploiting the covalent nature of YKL-01-116 to decouple efficacy from toxicity using "Pulse-Washout" methodologies.

Module 1: The Mechanistic Basis of Toxicity (FAQ)

Q: Why are my control fibroblasts dying even at "selective" doses? A: You are likely maintaining continuous drug exposure. YKL-01-116 binds covalently to the Cys312 residue of CDK7. Once the target is saturated, the drug remains bound until the protein is turned over (degraded and resynthesized). Any free drug remaining in the media after target saturation contributes only to off-target toxicity (e.g., weak reversible binding to other kinases) without increasing on-target efficacy.

Q: How does YKL-01-116 differ from THZ1 regarding toxicity? A: THZ1 inhibits CDK7, CDK12, and CDK13 with equal potency. Inhibition of CDK12/13 causes "short transcripts" and massive DNA damage, which is lethal to healthy cells. YKL-01-116 is highly selective for CDK7. In normal cells, selective CDK7 inhibition primarily causes G1 cell cycle arrest (cytostatic) rather than immediate apoptosis, provided the dose is titrated correctly.

Q: What is the "Therapeutic Window" in vitro? A: It is the delta between the concentration inducing G1 Arrest (desired in normal cells) and PARP Cleavage/Apoptosis (undesired). In cancer cells (e.g., MYC-driven), these two events happen at similar concentrations due to "transcriptional addiction." In normal cells, there is a gap you can exploit.

Module 2: Experimental Optimization (Troubleshooting)

Protocol A: The Pulse-Washout Strategy (Gold Standard)

Use this protocol to minimize off-target toxicity while maintaining CDK7 inhibition.

The Logic: Since YKL-01-116 is irreversible, a short "pulse" is sufficient to label all available CDK7. Washing the drug away removes the reservoir that causes off-target effects.

StepActionTechnical Note
1. Seeding Seed non-cancerous cells (e.g., RPE-1, BJ Fibroblasts) at 60-70% confluency.Crucial: Avoid low density. Healthy cells are more sensitive to stress when sparse.
2. Preparation Prepare YKL-01-116 in fresh media. Do not use freeze-thawed working solutions.YKL-01-116 is hydrophobic. Vortex vigorously.
3. Pulse Treat cells for 2 to 6 hours (Optimization required).4 hours is the standard starting point for covalent CDK7 engagement.
4. Washout Aspirate media. Wash 2x with warm PBS . Add fresh, drug-free media.This removes unbound drug. The bound drug remains on CDK7.
5. Recovery Incubate for 24-72 hours.Monitor for cell cycle arrest (G1) vs. death.
Protocol B: Density-Dependent Dosing

Issue: "My cells are detaching after 24 hours."

The Fix: Healthy cells often enter a quiescent state (G0) at high confluency, reducing their dependency on CDK7 for cell cycle progression.

  • Recommendation: If using non-cancerous controls, plate them at high density (near confluency) . They will naturally be more resistant to CDK7 inhibition than rapidly dividing cancer cells.

  • Data Output:

    • Sparse cells + YKL-01-116 = High Apoptosis (Caspase 3/7 High).

    • Confluent cells + YKL-01-116 = High Viability (Caspase 3/7 Low).

Module 3: Visualization of Pathways & Workflows

Figure 1: Mechanism of Action & Toxicity Divergence

This diagram illustrates why YKL-01-116 is safer than pan-CDK inhibitors if dosing is controlled.

G cluster_0 Normal Cell Response YKL YKL-01-116 CDK7 CDK7 (Cys312) YKL->CDK7 Covalent Bond (Irreversible) CDK12 CDK12/13 (Off-Target) YKL->CDK12 Low Affinity (Avoided by Selectivity) CAK CAK Activity (Cell Cycle) CDK7->CAK TFIIH TFIIH Activity (Transcription) CDK7->TFIIH Arrest G1/S Arrest (Cytostasis - Reversible) CAK->Arrest Inhibition leads to Apoptosis Apoptosis (Cytotoxicity - Irreversible) TFIIH->Apoptosis Sustained Inhibition leads to

Caption: YKL-01-116 covalently inhibits CDK7. In normal cells, transient inhibition favors reversible G1 arrest over apoptosis, unlike sustained transcriptional blockade.

Figure 2: The Pulse-Washout Workflow

A visual guide to the "Hit-and-Run" experimental design.

Workflow Start Seed Normal Cells (High Density) Pulse Pulse Treatment (YKL-01-116, 2-6h) Start->Pulse Attach Wash Washout (PBS x2 + Fresh Media) Pulse->Wash Target Saturation Incubate Recovery Phase (24-72h) Wash->Incubate Remove Unbound Drug Assay Readout: Viability vs. Apoptosis Incubate->Assay Measure

Caption: The Pulse-Washout method minimizes exposure to unbound drug, reducing off-target toxicity while maintaining target engagement.

Module 4: Validation Data Summary

When validating that you have minimized toxicity, your data should look like the "Optimized" column below.

ReadoutStandard Protocol (Continuous Exposure)Optimized Protocol (Pulse-Washout)Interpretation
PARP Cleavage (Western Blot)High (Strong Band)Low/Absent High PARP cleavage indicates active apoptosis (toxicity).
Cell Cycle Profile (FACS)Sub-G1 accumulation (Death)G1 Arrest (Cytostasis)G1 arrest confirms on-target CDK7 inhibition without killing the cell.
Pol II Ser5/7 Phos Completely AblatedPartial Recovery Normal cells need some transcriptional activity to survive recovery.
Morphology Rounding, detachmentFlat, adherent, non-dividingVisual confirmation of health vs. stress.

References

  • Olson, C. M., et al. (2019). Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype.[1] Cell Chemical Biology. (Describes the development of YKL-series inhibitors and the distinction between cell cycle and transcriptional effects).

  • Kalan, S., et al. (2017). Activation of the p53 Transcriptional Program Sensitizes Cancer Cells to Cdk7 Inhibitors. Cell Reports.[2] (First description of YKL-1-116 and its selectivity profile compared to THZ1).

  • Kwiatkowski, N., et al. (2014). Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. Nature. (Establishes the covalent mechanism of action at Cys312, fundamental to the washout strategy).

  • Zhang, Z., et al. (2020). CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer. Cancer Cell.[3] (Demonstrates the use of YKL compounds in vivo with manageable toxicity profiles).

Sources

Troubleshooting

Interpreting unexpected results with YKL-01-116

Technical Support Center: YKL-01-116 A Guide to Interpreting and Troubleshooting Unexpected Experimental Results Welcome to the technical support guide for YKL-01-116. This document is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: YKL-01-116

A Guide to Interpreting and Troubleshooting Unexpected Experimental Results

Welcome to the technical support guide for YKL-01-116. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of YKL-01-116 in experimental settings. As a key precursor in the development of selective, covalent CDK7 inhibitors, understanding its specific characteristics is crucial for accurate data interpretation.

Introduction to YKL-01-116: Mechanism and Intended Use

YKL-01-116 is a research compound developed as part of a series of selective inhibitors for Cyclin-Dependent Kinase 7 (CDK7). It is a precursor to more optimized inhibitors like YKL-5-124.[1] Its mechanism of action is based on the covalent modification of a specific cysteine residue (Cys312) within the ATP-binding site of CDK7, leading to irreversible inhibition.[1]

CDK7 plays a dual role in cellular regulation:

  • Cell Cycle Progression: As a component of the CDK-Activating Kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1 and CDK2.[1]

  • Transcription Regulation: As a component of the general transcription factor TFIIH, it phosphorylates the C-terminal domain of RNA Polymerase II, which is essential for the initiation of transcription.[1][2]

It is important to note that early versions of this inhibitor series, such as YKL-1-116, were found to have good selectivity for CDK7 but exhibited only moderate potency and minimal anti-proliferative effects in initial cancer cell line screenings.[1] This is a critical consideration when designing experiments and interpreting results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common unexpected outcomes in a question-and-answer format. Each answer provides possible causes and a logical path toward a solution.

Question 1: I am not observing the expected anti-proliferative or cell cycle arrest phenotype with YKL-01-116.

This is the most common query and can stem from several factors, ranging from the compound's intrinsic properties to the specifics of the experimental system.

Possible Cause 1: Moderate Intrinsic Potency

  • Explanation: As documented during its development, YKL-01-116 (as YKL-1-116) has moderate biological activity and may produce only subtle anti-proliferative effects.[1] Your expectations might be calibrated for more potent, later-generation inhibitors.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Test a broad range of concentrations (e.g., from 100 nM to 50 µM) to determine the IC50 in your specific cell line. It is crucial not to rely on a single concentration.[3]

    • Increase Incubation Time: Covalent inhibitors can exhibit time-dependent inhibition. An initial lack of effect might be overcome with longer exposure times (e.g., 48, 72, or 96 hours).

    • Use a Positive Control: Benchmark your results against a well-characterized, potent CDK7 inhibitor (like THZ1 or YKL-5-124) or another transcription inhibitor (like SNS-032) to ensure your assay system is responsive.[1][2]

Possible Cause 2: Low or Absent Target Expression

  • Explanation: The effect of YKL-01-116 is entirely dependent on the presence of its target, CDK7. Different cell lines express varying levels of CDK7.

  • Troubleshooting Steps:

    • Verify CDK7 Expression: Confirm that your cell line of interest expresses CDK7 at the protein level using Western Blot or proteomics.

    • Check for Target Mutations: Although rare for CDK7, mutations in the ATP-binding pocket, particularly at the Cys312 residue, would render the compound ineffective.[1] Sequencing of the CDK7 gene in your cell line may be necessary for definitive confirmation if other troubleshooting steps fail.

Possible Cause 3: Compound Integrity and Solubility

  • Explanation: Small molecules can degrade with improper storage or be poorly soluble in aqueous cell culture media, preventing them from reaching their intracellular target.[4]

  • Troubleshooting Steps:

    • Confirm Solubility: Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) before diluting into media. Visually inspect for any precipitation.

    • Prepare Fresh Stock Solutions: Avoid using old stock solutions or those that have undergone numerous freeze-thaw cycles.[5]

    • Include a Vehicle Control: Always treat a set of cells with the same concentration of the vehicle (e.g., 0.1% DMSO) to rule out any solvent-induced effects.

Question 2: I am observing high levels of cytotoxicity at concentrations where I don't see a specific on-target effect.

Possible Cause 1: Off-Target Effects

  • Explanation: While the pyrrolopyrazole core of YKL-01-116 was designed for CDK7 selectivity, at higher concentrations, all kinase inhibitors risk interacting with other kinases or cellular targets, leading to non-specific toxicity.[6][7] The parent series for YKL-01-116 was derived from a PAK4 inhibitor, suggesting potential cross-reactivity.[1]

  • Troubleshooting Steps:

    • Lower the Concentration: The primary strategy is to use the lowest effective concentration possible. This reinforces the need for a careful dose-response analysis.[3]

    • Use a Structurally Unrelated Inhibitor: Confirm the on-target phenotype by using an inhibitor with a different chemical scaffold that also targets CDK7. If the phenotype is the same, it is more likely to be an on-target effect.

    • Genetic Validation: The most rigorous approach is to use siRNA or CRISPR/Cas9 to knock down or knock out CDK7. If the phenotype of genetic depletion matches the phenotype of YKL-01-116 treatment, it strongly supports an on-target mechanism.[4]

Possible Cause 2: Covalent Reactivity

  • Explanation: YKL-01-116 contains a reactive "warhead" designed to bind to cysteine.[1] This moiety can potentially react with other accessible and highly nucleophilic cysteines on other proteins, leading to off-target effects and cytotoxicity.

  • Troubleshooting Steps:

    • Cellular Thermal Shift Assay (CETSA): This assay can confirm direct target engagement in intact cells. A successful engagement of CDK7 by YKL-01-116 should lead to its thermal stabilization.[4]

    • Proteomic Profiling: Advanced techniques like chemical proteomics can identify the full spectrum of proteins that YKL-01-116 covalently binds to within the cell, providing a map of on- and off-target interactions.

Question 3: My results are inconsistent between experiments.

Possible Cause 1: Experimental Variability

  • Explanation: Inconsistent results often arise from minor, un-tracked variations in experimental conditions.

  • Troubleshooting Steps:

    • Standardize Cell Culture Conditions: Ensure cell passage number, confluency, and media composition are consistent for every experiment.

    • Control for Assay Timing: For time-dependent inhibitors, precise timing of compound addition and assay readout is critical.

    • Pipetting Accuracy: Inaccurate pipetting, especially when performing serial dilutions, can lead to significant variations in the final compound concentration. Calibrate your pipettes regularly.

Possible Cause 2: Compound Stability in Media

  • Explanation: The compound may not be stable over long incubation periods in aqueous, serum-containing media. It could be metabolized by cells or react with media components.

  • Troubleshooting Steps:

    • Reduce Incubation Time or Replenish Compound: If stability is a concern, try shorter-term endpoint assays or replenish the media with fresh compound every 24-48 hours.

    • Consult Literature: Check for stability data on similar chemical scaffolds.

Key Experimental Workflows & Data Interpretation

Workflow 1: Validating On-Target Activity of YKL-01-116

This workflow provides a logical sequence to confirm that an observed phenotype is due to the inhibition of CDK7.

cluster_0 Phase 1: Biochemical & Cellular Confirmation cluster_1 Phase 2: Specificity Validation cluster_2 Conclusion A Observe Phenotype (e.g., Reduced Proliferation) B Perform Dose-Response (Determine IC50) A->B Is effect dose-dependent? C Western Blot for Downstream Markers B->C At relevant IC50 D Confirm Target Engagement (e.g., CETSA) C->D Does phenotype correlate with p-CDK1/2 reduction? E Use Structurally Different CDK7 Inhibitor D->E F Genetic Knockdown/Knockout of CDK7 (siRNA/CRISPR) E->F Phenotypes match? G Rescue Experiment with C312S Mutant CDK7 F->G Phenotypes match? H High Confidence On-Target Effect G->H Is phenotype rescued?

Caption: A logical workflow for validating on-target effects of YKL-01-116.

Data Summary Table

The following table summarizes the known properties and recommended starting points for YKL-01-116 and related compounds.

CompoundPrimary Target(s)Potency (Biochemical IC50)Cellular ActivityMechanism
YKL-01-116 CDK7~7.6 nM[7]Moderate/Minimal[1]Irreversible (Covalent)
THZ1 CDK7~3.2 nMPotentIrreversible (Covalent)
YKL-5-124 CDK7Time-dependentPotentIrreversible (Covalent)[1]
SNS-032 CDK2, CDK7, CDK9<10 nMPotentReversible[2]
Protocol 1: Western Blot for CDK7 Target Modulation

Objective: To determine if YKL-01-116 treatment inhibits the kinase activity of the CDK7-containing CAK complex in cells by measuring the phosphorylation of downstream targets CDK1 and CDK2.

Methodology:

  • Cell Seeding: Plate your cells of interest at a density that will ensure they are in a logarithmic growth phase (e.g., 60-70% confluency) at the time of harvest.

  • Compound Treatment: Treat cells with a range of YKL-01-116 concentrations (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours). Include a positive control inhibitor if available.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Recommended antibodies:

      • Phospho-CDK1 (Thr161)

      • Total CDK1

      • Phospho-CDK2 (Thr160)

      • Total CDK2

      • GAPDH or β-Actin (as a loading control)

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

  • Analysis: A successful on-target effect of YKL-01-116 should result in a dose-dependent decrease in the phosphorylation of CDK1 and CDK2, with minimal change in the total protein levels of these kinases.

CDK7 Signaling Pathway Diagram

cluster_cc Cell Cycle Progression cluster_tx Transcription YKL YKL-01-116 CDK7 CDK7 / CycH / MAT1 (CAK & TFIIH) YKL->CDK7 Covalent Inhibition (Cys312) CDK2 CDK2 / CycE,A CDK7->CDK2 p-Thr160 CDK1 CDK1 / CycB CDK7->CDK1 p-Thr161 RNAPII RNA Pol II CTD CDK7->RNAPII p-Ser5/7 G1_S G1/S Transition CDK2->G1_S G2_M G2/M Transition CDK1->G2_M Transcription Gene Transcription (e.g., Mcl-1) RNAPII->Transcription

Caption: The dual role of CDK7 in cell cycle and transcription, and its inhibition by YKL-01-116.

References

  • Olson, C. M., Liang, Y., Leggett, A., et al. (2018). Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype. eLife. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Klaeger, S., Gohlke, B., Perrin, J., et al. (2017). Chemical Proteomics Reveals Ferrochelatase as a Common Off-target of Kinase Inhibitors. ACS Chemical Biology. [Link]

  • Gray Lab. YKL-1-116 Data Sheet. Gray Lab Website. [Link]

  • Bensaude, O. (2011). Inhibiting eukaryotic transcription: A new means to kill cancer cells? Transcription. [Link]

  • InterPro. Serine/threonine-protein kinase YKL116C, predicted. EMBL-EBI. [Link]

  • Damaraju, V. L., et al. (2015). Interactions of Multitargeted Kinase Inhibitors and Nucleoside Drugs: Achilles Heel of Combination Therapy? Molecular Cancer Therapeutics. [Link]

  • Molecular Biology Direct. Assay Troubleshooting. MB-About. [Link]

  • Roskoski, R. Jr. (2019). Kinase Inhibitors: the Reality Behind the Success. Clinical Pharmacology & Therapeutics. [Link]

  • Dong, H., & O'Brien, T. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]

  • Chen, J., & Tyml, K. (2010). Involvement of YC-1 in extracellular signal-regulated kinase action in rat cremasteric muscle. Journal of Pharmacy and Pharmacology. [Link]

  • Johansen, J. S., et al. (2013). YKL-40—A Protein in the Field of Translational Medicine: A Role as a Biomarker in Cancer Patients? Cancers. [Link]

  • Shao, R., et al. (2009). YKL-40, a secreted glycoprotein, promotes tumor angiogenesis. Oncogene. [Link]

  • Chen, R., et al. (2009). Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia. Blood. [Link]

  • Pesta, M., et al. (2021). Upregulation of YKL-40 Promotes Metastatic Phenotype and Correlates with Poor Prognosis and Therapy Response in Patients with Colorectal Cancer. Cancers. [Link]

Sources

Optimization

Technical Support Center: YKL-01-116 Resistance Mechanisms

Prepared by the Gemini Application Science Team Welcome to the technical support resource for researchers working with YKL-01-116, a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This guide is designed to help...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Gemini Application Science Team

Welcome to the technical support resource for researchers working with YKL-01-116, a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This guide is designed to help you troubleshoot common experimental challenges and investigate potential mechanisms of resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is YKL-01-116 and what is its primary target?

YKL-01-116 is a research compound developed as part of a series of selective covalent inhibitors targeting Cyclin-Dependent Kinase 7 (CDK7).[1] It acts as an irreversible inhibitor by forming a covalent bond with a specific cysteine residue (Cys312) in the ATP-binding pocket of CDK7.[1][2]

Q2: What is the established mechanism of action for YKL-01-116?

CDK7 is a critical kinase with a dual role in regulating two fundamental cellular processes: transcription and cell cycle progression.[1]

  • Transcription Regulation: As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key step in initiating transcription.[3]

  • Cell Cycle Control: As the catalytic subunit of the CDK-Activating Kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, which are essential for driving the cell cycle.[1]

By irreversibly inhibiting CDK7, YKL-01-116 disrupts both of these processes. The inhibition of transcription leads to a rapid depletion of short-lived anti-apoptotic proteins, such as Mcl-1, which is a key driver of apoptosis in sensitive cancer cells.[3]

cluster_transcription Transcription cluster_cellcycle Cell Cycle YKL YKL-01-116 CDK7 CDK7 (Cys312) YKL->CDK7 Covalent Inhibition TFIIH TFIIH Complex CDK7->TFIIH Activates CAK CAK Complex CDK7->CAK Activates RNAPII RNA Pol II TFIIH->RNAPII Phosphorylates (p-CTD) MCL1 Mcl-1 mRNA RNAPII->MCL1 Transcribes Apoptosis1 Apoptosis RNAPII->Apoptosis1 Downregulation of anti-apoptotic proteins CDK12 CDK1 / CDK2 CAK->CDK12 Phosphorylates (Activates) G1S_G2M G1/S & G2/M Arrest CDK12->G1S_G2M

Figure 1. Mechanism of action of YKL-01-116.

PART 1: Troubleshooting Unexpected Experimental Outcomes

This section addresses common issues encountered during in vitro experiments that may suggest the presence of intrinsic or acquired resistance to YKL-01-116.

Scenario A: "My IC50 value for YKL-01-116 is significantly higher than the reported biochemical potency."

This is a frequent observation and can be the first indication of cellular resistance. While the biochemical IC50 for YKL-01-116 against CDK7 is in the low nanomolar range (7.6 nM), cellular IC50 values can vary widely due to numerous factors.[2]

Question 1: Have I ruled out technical issues with my cell viability assay?

Answer: Before investigating complex biological resistance, it's crucial to validate the assay itself. Inconsistent results can often stem from technical variability rather than true biological effects.[4]

Troubleshooting Steps & Key Considerations:

  • Optimize Cell Seeding Density: Ensure cells are in the logarithmic growth phase throughout the experiment. Over- or under-seeding can dramatically alter drug response.[4][5] Create a growth curve for your specific cell line to determine the optimal density where cells do not become confluent by the assay endpoint.

  • Verify Reagent Stability: Prepare fresh solutions of YKL-01-116 from a trusted stock. If using stored reagents, ensure they haven't undergone multiple freeze-thaw cycles.[4]

  • Minimize "Edge Effects": The outer wells of a microplate are prone to evaporation, leading to skewed results. Fill perimeter wells with sterile PBS or media and do not use them for experimental data points.[4]

  • Check for Assay Interference: Components in your media, like phenol red or high serum concentrations, can interfere with absorbance or fluorescence readings in assays like MTT or Calcein-AM.[4][6][7] Consider using a phenol red-free medium or performing the final assay steps in PBS.

Problem Potential Cause Recommended Solution Reference
High variability between replicates Uneven cell seeding; Edge effects; Heterogeneous cell distribution.Use a multichannel pipette, avoid outer wells, and use a plate shaker for even cell distribution.[4][6]
Low signal in treated wells Insufficient incubation time; Low cell density; Reagent degradation.Perform a time-course experiment to optimize incubation; Increase seeding density.[4]
High background in control wells Microbial contamination; High endogenous enzyme activity (LDH assay); Media interference.Visually inspect plates for contamination; Use serum-free media during the assay incubation step.[4]
IC50 differs from literature Different cell line passage number; Variation in assay duration or confluency.Use cells with a consistent, low passage number; Standardize all timelines precisely.[4][5]

Table 1. Quick Troubleshooting Guide for Cell Viability Assays.

Question 2: Could my cell line have intrinsic resistance mechanisms?

Answer: Yes. If you have ruled out technical issues, the high IC50 may be due to pre-existing cellular machinery that counteracts the drug's effect. The major mechanisms of drug resistance include alterations in the drug target, activation of bypass signaling pathways, and increased drug efflux.[8]

Initial Investigative Steps:

  • Baseline Protein Expression: Use Western blotting to check the baseline expression levels of key proteins.

    • CDK7: Is the target expressed at normal levels?

    • ABC Transporters: Check for high baseline expression of P-glycoprotein (P-gp/MDR1/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2). These are common pumps that efflux drugs out of the cell.[8][9]

    • Anti-apoptotic Proteins: Assess levels of Mcl-1 and Bcl-xL. High basal levels may require more sustained CDK7 inhibition to trigger apoptosis.

  • Pharmacological Inhibition: Co-treat cells with YKL-01-116 and a known inhibitor of an ABC transporter (e.g., Verapamil for P-gp). A significant drop in the IC50 of YKL-01-116 would strongly suggest that drug efflux is a primary resistance mechanism.

Scenario B: "My Western blot shows incomplete inhibition of downstream CDK7 targets (like p-RNAPII) even at high concentrations of YKL-01-116."

This finding points more directly toward a specific biological resistance mechanism, as it indicates the drug is not effectively inhibiting its target within the cell.

Question 1: Is the drug failing to reach its target?

Answer: This is a strong possibility. Even at high concentrations, intracellular drug levels may be insufficient due to robust drug efflux.

Experimental Workflow:

  • Confirm Efflux Pump Involvement: As described in Scenario A, use Western blot to check for P-gp/MDR1 or BCRP expression.

  • Perform RT-qPCR: Quantify the mRNA levels of ABCB1 and ABCG2 genes to see if they are highly expressed.[10]

  • Utilize Efflux Pump Inhibitors: Repeat the Western blot experiment for p-RNAPII, but pre-treat one set of cells with an efflux pump inhibitor before adding YKL-01-116. Restoration of p-RNAPII inhibition would confirm this mechanism.

Question 2: Is the CDK7 target itself altered?

Answer: This is a classic mechanism of resistance to targeted therapies, especially covalent inhibitors.[9] Since YKL-01-116 relies on binding to Cys312, a mutation at this site could render the drug ineffective.

Experimental Workflow:

  • Sequence the CDK7 Gene: Extract genomic DNA from your cell line. Use PCR to amplify the region of the CDK7 gene that codes for the ATP-binding pocket (specifically around Cys312).

  • Sanger Sequencing: Send the PCR product for Sanger sequencing to check for mutations. A Cys312Ser (Cysteine to Serine) mutation is a common finding for resistance to similar covalent CDK7 inhibitors and would completely abrogate YKL-01-116 binding.[1]

Question 3: Has the cell activated a compensatory "bypass" pathway?

Answer: Cancer cells can adapt to the inhibition of one pathway by upregulating a parallel survival pathway.[9][11] For kinase inhibitors, this often involves the activation of other receptor tyrosine kinases (RTKs) or downstream signaling cascades like PI3K/AKT or MAPK/ERK.

Experimental Workflow:

  • Phospho-Kinase Array: Use a commercial phospho-kinase antibody array to perform a broad screen. This will allow you to simultaneously assess the phosphorylation status of dozens of key signaling proteins and identify any that are hyper-activated in your cell line.

  • Targeted Western Blotting: Based on the array results or common resistance pathways, perform Western blots for key phosphorylated proteins such as p-AKT, p-ERK, p-STAT3, or p-MET.[11]

PART 2: Protocols for Investigating Resistance

This section provides detailed methodologies for researchers who have confirmed a resistant phenotype and wish to identify the underlying mechanism.

Protocol 1: Generating a YKL-01-116-Resistant Cell Line

This protocol describes the standard method for developing an acquired resistance model through continuous, dose-escalating drug exposure.[12][13]

Methodology:

  • Determine Initial Dosing: First, accurately determine the IC50 of YKL-01-116 in your parental (sensitive) cell line. The starting concentration for generating resistance should be around the IC20-IC30.[14]

  • Initial Exposure: Culture the parental cells in media containing the starting concentration of YKL-01-116.

  • Monitor and Passage: Initially, a large fraction of cells will die. The surviving cells are the sub-population that is more resistant. When these surviving cells repopulate the flask to ~70-80% confluency, passage them into a new flask with fresh, drug-containing media.

  • Dose Escalation: Once the cells are proliferating at a stable rate in the current drug concentration (typically after 2-3 passages), increase the YKL-01-116 concentration by 1.5 to 2.0-fold.[12]

  • Repeat: Continue this cycle of adaptation and dose escalation. This process is lengthy and can take 6-12 months.[15]

  • Characterization: At regular intervals (e.g., every 5 passages), freeze down stocks of the cells.[14] Periodically, test the IC50 of the resistant population and compare it to the parental line. A 3- to 10-fold increase in IC50 is considered a good indicator of resistance.[12]

  • Monoclonal Selection: Once a highly resistant polyclonal population is established, you can perform limiting dilution to isolate and expand monoclonal resistant cell lines.[14]

Protocol 2: Western Blot Analysis for Bypass Pathways and Target Engagement

Objective: To measure changes in protein expression and phosphorylation to assess target engagement and identify activated bypass pathways.

Methodology:

  • Sample Preparation:

    • Seed parental and resistant cells and grow to 70-80% confluency.

    • Treat cells with a dose-response of YKL-01-116 (e.g., 0, 10 nM, 100 nM, 1 µM, 5 µM) for a relevant time point (e.g., 6 or 24 hours).

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 15-20 µg of protein per lane onto a polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer proteins to a PVDF or nitrocellulose membrane.[16]

    • Confirm successful transfer by staining the membrane with Ponceau S.[17]

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[17]

    • Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

      • Target Engagement: p-RNAPII (Ser2/5), Total RNAPII, CDK7

      • Apoptosis: Cleaved PARP, Mcl-1

      • Bypass Pathways: p-AKT, Total AKT, p-ERK, Total ERK

      • Loading Control: GAPDH, β-Actin

  • Detection:

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again 3 times for 10 minutes each with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.[16]

Problem Potential Cause Recommended Solution Reference
No Signal / Weak Signal Inactive antibody; Insufficient protein load; Poor transfer.Use a positive control lysate; Increase protein load; Check transfer with Ponceau S stain.[17][18]
High Background Insufficient blocking; Antibody concentration too high; Inadequate washing.Increase blocking time to >1 hr; Titrate primary antibody; Increase number/duration of washes.[18][19]
Non-Specific Bands Antibody cross-reactivity; Protein degradation; High antibody concentration.Use a more specific antibody; Add protease inhibitors to lysis buffer; Reduce antibody concentration.[17][18]

Table 2. Common Western Blot Troubleshooting Tips.

Protocol 3: RT-qPCR for ABC Transporter Gene Expression

Objective: To quantify the messenger RNA (mRNA) levels of drug efflux pumps, such as ABCB1 (MDR1).

Methodology:

  • RNA Extraction:

    • Culture parental and resistant cells to 70-80% confluency.

    • Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's protocol.

    • Assess RNA quantity and purity (A260/280 ratio should be ~2.0) using a spectrophotometer.[20]

  • cDNA Synthesis:

    • Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[20]

  • qPCR Reaction:

    • Prepare the qPCR reaction mix in a 96-well plate. Each reaction should contain:

      • SYBR Green Master Mix

      • Forward and Reverse Primers (for your gene of interest, e.g., ABCB1, and a housekeeping gene, e.g., GAPDH or ACTB)

      • cDNA template

      • Nuclease-free water

    • Include no-template controls (NTC) to check for contamination.

  • Thermal Cycling:

    • Run the plate on a real-time PCR machine with a standard thermal profile (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[10][21]

    • Include a melt curve analysis at the end to verify the specificity of the amplified product.[20]

  • Data Analysis:

    • Collect the cycle threshold (Ct) values for each sample.

    • Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.[20] This involves normalizing the Ct value of the target gene (ABCB1) to the Ct value of the housekeeping gene (GAPDH) and then comparing the normalized value in the resistant cells to that of the parental cells.

PART 3: Advanced Tools for Resistance Discovery

Using CRISPR Screens to Uncover Novel Resistance Mechanisms

For an unbiased, genome-wide approach to identifying resistance genes, CRISPR-Cas9 screens are an exceptionally powerful tool.[22][23] These screens can identify genes whose loss-of-function (CRISPRko/i) or gain-of-function (CRISPRa) confers resistance to YKL-01-116.[22][24]

cluster_control cluster_treatment start Parental Cell Population (YKL-01-116 Sensitive) transduce Transduce with GeCKO Lentiviral Library (Genome-wide sgRNAs) start->transduce select_transduced Select for Transduced Cells (e.g., with Puromycin) transduce->select_transduced split Split Population select_transduced->split t0_harvest Harvest Genomic DNA (Timepoint 1 - Baseline) select_transduced->t0_harvest control_culture Culture without Drug (Maintain Representation) split->control_culture treat Treat with YKL-01-116 (Lethal Concentration) split->treat control_harvest Harvest Genomic DNA (Timepoint 2) control_culture->control_harvest ngs Next-Generation Sequencing (NGS) of sgRNA Cassettes control_harvest->ngs survivors Surviving Cells are Enriched for Resistance -conferring sgRNAs treat->survivors treatment_harvest Harvest Genomic DNA (Timepoint 2) survivors->treatment_harvest treatment_harvest->ngs t0_harvest->ngs analysis Bioinformatic Analysis: Compare sgRNA frequency between Treatment vs. Control ngs->analysis hits Identify Enriched sgRNAs ('Hits') analysis->hits validation Validate Candidate Genes (Individual Knockout/Overexpression) hits->validation

Figure 2. General workflow for a pooled CRISPR knockout (CRISPRko) screen.

Workflow Summary:

  • Library Transduction: A pooled library of lentiviruses, each containing a unique single-guide RNA (sgRNA) targeting a specific gene, is used to infect the YKL-01-116-sensitive cancer cell line.

  • Selection & Baseline: After transduction, a baseline sample of cells is collected (T=0). The remaining population is split into a control group and a treatment group.

  • Drug Treatment: The treatment group is exposed to a lethal dose of YKL-01-116 for a prolonged period. The control group is cultured in parallel without the drug.

  • Harvest & Sequencing: Genomic DNA is extracted from the surviving cells in the treatment group and from the control group. The sgRNA sequences are amplified via PCR and quantified using next-generation sequencing (NGS).

  • Data Analysis: By comparing the sgRNA frequencies in the treated population versus the control population, genes that are enriched (or depleted) can be identified. An sgRNA that is highly enriched in the surviving population points to a gene whose knockout confers resistance.

  • Validation: Top "hits" from the screen must be validated individually to confirm their role in resistance.[25][26]

This powerful, unbiased approach can reveal both expected and completely novel mechanisms of resistance, providing new avenues for research and the development of combination therapies.[13][22]

References

  • Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC. (2023, April 7). National Institutes of Health.[Link]

  • CRISPR-based screens for drug discovery. (n.d.). The Scientist.[Link]

  • CRISPR screens reveal convergent targeting strategies against evolutionarily distinct chemoresistance in cancer. (2024, April 27). bioRxiv.[Link]

  • Application of CRISPR screen in mechanistic studies of tumor development, tumor drug resistance, and tumor immunotherapy. (2023, June 23). Frontiers.[Link]

  • CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives. (2022, April 11). Theranostics.[Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures - PMC. (2025, August 12). National Institutes of Health.[Link]

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017, June 15). Sorger Lab.[Link]

  • Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC. National Institutes of Health.[Link]

  • Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. (2025, January 8). Crown Bioscience.[Link]

  • Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. (2025, August 5). Procell.[Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio.[Link]

  • WESTERN BLOTTING TIPS AND TROUBLESHOOTING GUIDE. ResearchGate.[Link]

  • Western Blot Troubleshooting Guide. TotalLab.[Link]

  • Common Troubleshooting Tips for Western Blot Results. (2024, November 15). Boster Bio.[Link]

  • Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines. (2017, May 24). OAE Publishing.[Link]

  • Insights into qPCR: Protocol, Detection Methods, and Analysis. (2023, November 8). The Scientist.[Link]

  • Gene Expression Detection Assay for Cancer Clinical Use - PMC. National Institutes of Health.[Link]

  • ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies. (2024, May 23). Exploration of Targeted Anti-tumor Therapy.[Link]

  • YKL-1-116. Gray Lab.[Link]

  • Understanding and targeting resistance mechanisms in cancer - PMC. National Institutes of Health.[Link]

  • Molecular Mechanisms of Cancer Drug Resistance: Emerging Biomarkers and Promising Targets to Overcome Tumor Progression. (2022, March 23). MDPI.[Link]

  • Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia. (2009, May 7). PubMed.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating Cellular Target Engagement of YKL-01-116

This guide provides an in-depth comparison of leading methodologies for confirming the cellular target engagement of YKL-01-116, a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of leading methodologies for confirming the cellular target engagement of YKL-01-116, a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As drug development professionals know, verifying that a compound interacts with its intended target within the complex milieu of a living cell is a cornerstone of establishing its mechanism of action and therapeutic potential. For covalent inhibitors like YKL-01-116, which form a permanent bond with their target, this validation is not just crucial, it requires specialized approaches.[1]

YKL-01-116 acts by irreversibly binding to a specific cysteine residue (Cys312) in the ATP-binding pocket of CDK7.[2][3] This kinase is a critical component of both the cell cycle machinery and the general transcription factor TFIIH, making it a compelling target in oncology.[2] Therefore, robustly demonstrating that YKL-01-116 engages CDK7 in cells is the first step in linking its biochemical activity to a cellular phenotype.

This guide moves beyond simple protocol listings. It delves into the causality behind experimental choices, compares the strengths and limitations of each technique, and provides the foundational knowledge needed to design and execute self-validating experiments. We will explore three orthogonal, industry-standard techniques: the Cellular Thermal Shift Assay (CETSA), Chemoproteomics using competitive activity-based protein profiling (ABPP), and the live-cell NanoBRET® Target Engagement assay.

Cellular Thermal Shift Assay (CETSA): The Label-Free Standard

CETSA is a powerful method for verifying target engagement in a label-free manner, applicable to intact cells or tissue samples.[4] The core principle is that when a ligand binds to its target protein, it confers thermodynamic stability, increasing the protein's resistance to heat-induced denaturation.[4][5] This change in thermal stability is a direct proxy for target engagement.

The primary advantage of CETSA is that it requires no modification to the compound or the target protein, allowing for the assessment of engagement in a near-native physiological context.[6]

Experimental Logic & Workflow

The workflow involves treating intact cells with YKL-01-116, heating the cell suspension across a temperature gradient, lysing the cells, and separating the soluble protein fraction from the precipitated (denatured) proteins. The amount of soluble CDK7 remaining at each temperature is then quantified, typically by Western blot. In the presence of YKL-01-116, the CDK7 melting curve should shift to a higher temperature.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Thermal Challenge cluster_analysis Analysis A 1. Seed and culture target cells B 2. Treat cells with YKL-01-116 or DMSO (Vehicle) A->B C 3. Aliquot cell suspension B->C D 4. Heat aliquots across a temperature gradient (e.g., 40-70°C) for 3 minutes C->D E 5. Cell Lysis (e.g., freeze-thaw cycles) D->E F 6. Separate soluble vs. aggregated proteins via centrifugation E->F G 7. Collect supernatant (soluble fraction) F->G H 8. Quantify soluble CDK7 (Western Blot / ELISA) G->H I 9. Plot melting curves & determine thermal shift (ΔTagg) H->I

Caption: CETSA workflow for validating YKL-01-116 target engagement.

Detailed Protocol: Isothermal Dose-Response CETSA (ITDRF-CETSA)

This format is particularly useful for determining the cellular potency (EC50) of a compound.

  • Cell Treatment: Culture cells (e.g., HCT116) to ~80% confluency. Treat cells with a serial dilution of YKL-01-116 (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a concentration of 10-20 x 10^6 cells/mL.

  • Heating: Heat the cell suspensions at a single, predetermined temperature (the Tagg where ~50% of CDK7 precipitates without the drug) for 3 minutes, followed by immediate cooling on ice for 3 minutes.

  • Lysis: Lyse the cells using 3-5 rapid freeze-thaw cycles in liquid nitrogen and a 25°C water bath.

  • Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Quantification: Carefully collect the supernatant. Quantify the amount of soluble CDK7 using a standard Western blot protocol with a validated anti-CDK7 antibody.

  • Data Analysis: Quantify band intensities from the Western blot. Plot the normalized soluble CDK7 fraction against the log of the YKL-01-116 concentration and fit the data to a dose-response curve to determine the EC50 value.

Chemoproteomics: Unbiased Profiling of Covalent Interactions

Chemoproteomics, specifically competitive Activity-Based Protein Profiling (ABPP), is an ideal method for validating covalent inhibitors.[7] This technique uses broad-spectrum covalent probes that react with a class of enzymes (e.g., kinases) to map their activity. By assessing how YKL-01-116 competes with the binding of such a probe, one can confirm its engagement with CDK7 and simultaneously assess its selectivity across the kinome.[8]

The power of this approach lies in its ability to confirm covalent modification and provide a proteome-wide selectivity profile in a single experiment.[7][9]

Experimental Logic & Workflow

The experiment involves pre-treating live cells with YKL-01-116, which will occupy the reactive Cys312 of CDK7. The cells are then lysed, and the proteome is treated with a broad-spectrum, alkyne-tagged kinase probe (e.g., a derivative of an ATP-competitive scaffold with a reactive warhead). This probe will label the active sites of kinases that were not blocked by YKL-01-116. Using click chemistry, a reporter tag (like biotin) is attached to the probe, allowing for the enrichment of labeled proteins. Mass spectrometry is then used to identify and quantify the proteins, revealing which targets were engaged by YKL-01-116.

ABPP_Workflow cluster_cell_treatment Intact Cell Treatment cluster_probing Probe Labeling & Enrichment cluster_ms_analysis Mass Spectrometry Analysis A 1. Treat cells with YKL-01-116 or DMSO B 2. Lyse cells A->B C 3. Treat lysate with alkyne-tagged broad-spectrum kinase probe B->C D 4. Click Chemistry: Add Biotin-Azide C->D E 5. Enrich biotinylated proteins with Streptavidin beads D->E F 6. On-bead digestion (Trypsin) E->F G 7. LC-MS/MS Analysis F->G H 8. Identify & quantify peptides G->H I 9. Determine competition profile (Target engagement & selectivity) H->I NanoBRET_Workflow cluster_assay_prep Assay Preparation cluster_assay_run Target Engagement Assay cluster_analysis Data Analysis A 1. Transfect cells with CDK7-NanoLuc® plasmid B 2. Seed cells into 384-well plates A->B C 3. Add YKL-01-116 (serial dilution) B->C D 4. Add fluorescent tracer at a fixed concentration C->D E 5. Add NanoLuc® substrate and measure BRET signal D->E F 6. Calculate BRET ratio (Acceptor/Donor Emission) E->F G 7. Plot BRET ratio vs. [YKL-01-116] to determine IC50 F->G

Sources

Comparative

Comparative Guide: In Vivo Efficacy of YKL-01-116 and Structural Derivatives

The following guide provides a comprehensive technical analysis of YKL-01-116 (also known as YKL-1-116), a selective covalent CDK7 inhibitor. It objectively compares the compound to its predecessor (THZ1 ) and its optimi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of YKL-01-116 (also known as YKL-1-116), a selective covalent CDK7 inhibitor. It objectively compares the compound to its predecessor (THZ1 ) and its optimized derivative (YKL-5-124 ), focusing on the evolution of selectivity and in vivo efficacy.

Executive Summary

YKL-01-116 represents a pivotal "second-generation" chemical probe in the development of transcriptional therapeutics. While the first-generation inhibitor, THZ1 , demonstrated that targeting Cyclin-Dependent Kinase 7 (CDK7) could potently suppress tumor growth, it suffered from "polypharmacology"—simultaneously inhibiting CDK12 and CDK13.

YKL-01-116 was engineered to decouple CDK7 inhibition from CDK12/13. However, while YKL-01-116 achieved in vitro selectivity, it is its optimized derivative, YKL-5-124 , that realized the class's full therapeutic potential in vivo. This guide details the structural evolution, selectivity profiles, and experimental efficacy of this compound series.

Quick Comparison Matrix
FeatureTHZ1 (1st Gen)YKL-01-116 (2nd Gen)YKL-5-124 (3rd Gen / Optimized)
Primary Target CDK7, CDK12, CDK13CDK7 (Selective)CDK7 (Highly Selective)
Mechanism Covalent (Cys312)Covalent (Cys312)Covalent (Cys312)
CDK12/13 Activity Potent InhibitionReduced InhibitionNo Activity (at < 1 µM)
In Vivo Efficacy High (Broad toxicity)Low / Not Determined (PK limits)High (SCLC, Neuroblastoma)
Primary Utility Broad transcriptional suppressionIn vitro selectivity probeIn vivo efficacy & immune modulation

Chemical Biology & Mechanism of Action

All three compounds function as covalent inhibitors . They exploit a unique cysteine residue (Cys312 ) located outside the canonical ATP-binding pocket of CDK7. This allows for irreversible binding and sustained inhibition of the kinase, which is critical for:

  • CAK Activity: Activating other CDKs (CDK1, CDK2) to drive the cell cycle.

  • Transcriptional Initiation: Phosphorylating the C-terminal domain (CTD) of RNA Polymerase II.[1]

Structural Evolution
  • THZ1: Uses an acrylamide warhead on a flexible linker. The scaffold fits into CDK7, 12, and 13 due to structural homology.

  • YKL-01-116: Hybridizes the covalent warhead of THZ1 with the core structure of PF-3758309 (a PAK4 inhibitor scaffold).[2] This rigidification improves selectivity for CDK7 over CDK12/13.

  • YKL-5-124: Further optimization of the YKL-01-116 scaffold to maximize metabolic stability and solubility for animal studies.

MOA Compound YKL-01-116 / YKL-5-124 Target CDK7 (ATP Pocket) Compound->Target Binds Residue Cys312 Residue Compound->Residue Acrylamide Attack Target->Residue Proximity Complex Irreversible Covalent Complex Residue->Complex Covalent Bond Effect1 Block CAK Activity (G1/S Arrest) Complex->Effect1 Effect2 Block Pol II Phos (Ser5/7) (Transcriptional Pause) Complex->Effect2

Caption: Mechanism of Action. The inhibitor binds the ATP pocket and forms a covalent bond with Cys312, permanently deactivating CDK7.

In Vitro Selectivity Analysis

The defining feature of the YKL series is the progressive removal of "off-target" inhibition of CDK12 and CDK13. This is crucial because inhibiting CDK12/13 causes severe DNA damage and toxicity, whereas selective CDK7 inhibition induces cell cycle arrest and immune recognition.

Biochemical Potency (IC50 Values)

Data synthesized from Gray Lab (Stanford) and Kalan et al., Cell Reports 2017.

KinaseTHZ1 (nM)YKL-01-116 (nM)YKL-5-124 (nM)
CDK7 3.27.653.5
CDK12 15.8> 100> 10,000
CDK13 12.5> 100> 10,000
Selectivity Ratio ~5x~15x> 200x

Interpretation:

  • THZ1 is a "pan-transcriptional CDK inhibitor."

  • YKL-01-116 shows improved discrimination but retains some activity against closely related kinases.

  • YKL-5-124 is the first truly selective CDK7 inhibitor, sparing CDK12/13 entirely at relevant doses.

In Vivo Efficacy Comparison

While YKL-01-116 is an excellent in vitro probe, it lacks the pharmacokinetic (PK) properties required for robust in vivo tumor suppression. Consequently, YKL-5-124 is the derivative used for in vivo validation.

A. YKL-01-116: The In Vitro Tool
  • Status: No robust in vivo tumor growth inhibition data published.

  • Limitation: Moderate metabolic stability and solubility limits systemic exposure in mice.

  • Usage: Used primarily in cell culture to demonstrate that selective CDK7 inhibition (without CDK12/13 blockade) is sufficient to kill cancer cells via p53 activation.

B. YKL-5-124: The In Vivo Drug Candidate
  • Model: Small Cell Lung Cancer (SCLC) and MYCN-amplified Neuroblastoma xenografts.

  • Protocol:

    • Dose: 10 mg/kg via intraperitoneal (IP) injection.

    • Schedule: Daily or QOD (Every other day).

    • Duration: 21–30 days.

Key In Vivo Findings (YKL-5-124)
  • Tumor Growth Inhibition (TGI): Significant delay in tumor growth in "RPP" (Rb1/p53/p130 null) SCLC mouse models.

  • Survival Benefit: Extended median survival by ~30 days compared to vehicle.[3]

  • Immune Modulation: Unlike THZ1 (which is cytotoxic), YKL-5-124 triggers "genomic instability" that stimulates an immune response.

    • Result: Synergizes powerfully with Anti-PD-1 checkpoint blockade.

  • Toxicity: Well-tolerated with no significant weight loss (unlike THZ1, which often causes weight loss due to gut toxicity from CDK12/13 inhibition).

Efficacy THZ1 THZ1 Treatment (Pan-CDK7/12/13) Outcome1 Cytotoxicity + Toxicity (Gut/Bone Marrow) THZ1->Outcome1 Off-Target Effects YKL YKL-5-124 Treatment (Selective CDK7) Outcome2 G1 Cell Cycle Arrest (Reversible) YKL->Outcome2 Primary Mechanism Outcome3 Genomic Instability (Micronuclei Formation) YKL->Outcome3 Secondary Mechanism Immune T-Cell Recruitment (Inflammatory Response) Outcome3->Immune Activates Synergy Synergy with Anti-PD-1 Immune->Synergy Enables

Caption: Divergent in vivo outcomes.[1][4] THZ1 drives toxicity via CDK12/13, while selective YKL-5-124 drives immune-mediated tumor clearance.

Experimental Protocols

To validate the efficacy of YKL-01-116 or YKL-5-124, the following protocols are standard in the field (e.g., Gray Lab, Dana-Farber).

Protocol A: KiNativ Target Engagement (In Situ)

Validates that the drug is hitting CDK7 inside the cell.[5]

  • Treatment: Treat cells (e.g., Jurkat or HCT116) with YKL-01-116 (1 µM) for 1 hour.

  • Lysis: Lyse cells; add Desthiobiotin-ATP probe (binds to uninhibited kinase ATP pockets).

  • Digestion: Trypsinize proteins into peptides.

  • Enrichment: Pull down biotinylated peptides (kinases not blocked by drug) using streptavidin.

  • Quantification: LC-MS/MS to quantify loss of CDK7 signal compared to DMSO control.

    • Success Criteria: >90% loss of CDK7 signal; minimal loss of CDK12/13 signal.

Protocol B: In Vivo Efficacy (YKL-5-124)

Since YKL-01-116 is not suitable for in vivo, use YKL-5-124.

  • Mice: NSG or C57BL/6 (for immune studies) bearing subcutaneous tumors (approx. 100-200 mm³).

  • Formulation: Dissolve YKL-5-124 in 10% DMSO + 10% HP-beta-cyclodextrin in saline.

  • Dosing: 10 mg/kg, Intraperitoneal (IP), Daily.

  • Monitoring: Measure tumor volume (caliper) and body weight 3x/week.

  • Endpoint: Tumor burden > 2000 mm³ or >15% weight loss.

References

  • Kalan, S., et al. (2017).[2] "Activation of the p53 Transcriptional Program Sensitizes Cancer Cells to Cdk7 Inhibitors." Cell Reports, 21(2), 467-481. (Primary description of YKL-01-116).[5][1]

  • Olson, C. M., et al. (2019). "Pharmacological perturbation of CDK7 function with the selective inhibitor YKL-5-124."[6][7][8] Cell Chemical Biology, 26(6). (Description of optimized derivative YKL-5-124).

  • Zhang, H., et al. (2020). "CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer."[9] Cancer Cell, 37(1), 37-54. (In vivo efficacy of YKL-5-124).

  • Kwiatkowski, N., et al. (2014).[2] "Targeting transcription regulation in cancer with a covalent CDK7 inhibitor."[1][2] Nature, 511, 616–620. (Description of THZ1).

  • Chemical Probes Portal. "YKL-01-116 Probe Profile."

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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